molecular formula C13H13N3O3 B018474 Benzoyl-L-histidine CAS No. 19785-88-7

Benzoyl-L-histidine

Katalognummer: B018474
CAS-Nummer: 19785-88-7
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: AUDPUFBIVWMAED-NSHDSACASA-N
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Beschreibung

Benzoyl-L-histidine, also known as Benzoyl-L-histidine, is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoyl-L-histidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzoyl-L-histidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl-L-histidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPUFBIVWMAED-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941574
Record name N-[Hydroxy(phenyl)methylidene]histidine
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Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5354-94-9, 19785-88-7
Record name N-Benzoyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5354-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylhistidine
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Record name N-[Hydroxy(phenyl)methylidene]histidine
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Record name Nα-benzoyl-L-histidine
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Foundational & Exploratory

Technical Guide: Benzoyl-L-Histidine – Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoyl-L-histidine (Bz-His-OH) is a specialized amino acid derivative serving as a critical probe in enzymology and a protected building block in peptide synthesis.[1][2] Structurally, it consists of L-histidine acylated at the


-amino group with a benzoyl moiety.[1][2] This modification alters the physicochemical profile of the parent amino acid, reducing zwitterionic character at neutral pH and creating a specific recognition motif for metalloproteases, most notably Carboxypeptidase A (CPA) .

This guide provides a comprehensive technical analysis of Benzoyl-L-histidine, detailing its synthesis, spectroscopic signature, ionization behavior, and utility in structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[3][4][5][6]

Nomenclature and Identifiers
  • IUPAC Name: (2S)-2-benzamido-3-(1H-imidazol-4-yl)propanoic acid

  • Common Name:

    
    -Benzoyl-L-histidine[1][2]
    
  • CAS Registry Number: 5354-94-9[1][2][3]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 259.26 g/mol [1][3]

Structural Architecture

The molecule features three distinct functional domains:

  • Benzoyl Group: A hydrophobic phenyl ring attached via an amide linkage. This group provides steric bulk and

    
    -
    
    
    
    stacking potential, often serving as a "cap" that mimics the penultimate residue in a peptide chain during enzymatic recognition.
  • L-Histidine Backbone: Retains the natural (S)-stereochemistry at the

    
    -carbon.
    
  • Imidazole Side Chain: An aromatic heterocycle capable of tautomerism and acid-base chemistry.

Imidazole Tautomerism

Unlike


-unsubstituted histidine, the benzoyl group locks the 

-amine in a non-basic amide form. However, the imidazole ring remains free to tautomerize. In solution, the

-H (

-tautomer) is generally favored over the

-H (

-tautomer) due to lower lone-pair repulsion, though this equilibrium is sensitive to solvent polarity and metal coordination.

Physicochemical Properties[1][3][8][9][10][11][12][13]

Solubility Profile

Benzoyl-L-histidine exhibits a solubility profile distinct from free L-histidine due to the loss of the zwitterionic ammonium group.

SolventSolubility Characteristics
Water (pH 7) Limited/Low. The hydrophobic benzoyl group reduces aqueous solubility compared to free His.
Alkaline Water (pH > 8) High. Soluble as the carboxylate salt (

).
Acidic Water (pH < 2) Moderate/High. Soluble as the imidazolium salt (

).
DMSO / Methanol High. Readily soluble in polar organic solvents.
Diethyl Ether Insoluble.
Ionization Constants (pKa)

The benzoylation of the


-amine removes the basic amino pKa (typically ~9.2 in His). The remaining ionizable groups exhibit the following approximate pKa values:
  • Carboxyl Group (

    
    ): 
    
    
    
    • Note: Slightly more acidic than free histidine (

      
      ) due to the electron-withdrawing nature of the amide bond compared to the ammonium group effects in the free amino acid.
      
  • Imidazole Ring (

    
    ): 
    
    
    
    • Note: Consistent with the typical range for histidine residues in peptides.

Thermal Properties
  • Melting Point: 245–250 °C (Decomposition).

  • Stability: Stable at room temperature. Hydrolysis of the amide bond occurs only under harsh acidic (

    
    ) or basic conditions, or via specific enzymatic cleavage.
    

Synthesis Protocol: Modified Schotten-Baumann Reaction

The standard synthesis involves the acylation of L-histidine with benzoyl chloride under basic conditions. This method (Schotten-Baumann) prevents the protonation of the amine, ensuring it remains nucleophilic.

Reagents
  • L-Histidine monohydrochloride monohydrate

  • Benzoyl Chloride (1.1 equivalents)[4]

  • Sodium Hydroxide (NaOH), 1M solution

  • Hydrochloric Acid (HCl), 1M solution (for precipitation)

  • Acetone or Ethanol (for recrystallization)

Step-by-Step Protocol
  • Dissolution: Dissolve L-histidine (10 mmol) in 25 mL of 1M NaOH (approx. 2.5 equivalents).[5] The solution must be basic (pH > 10) to keep the

    
    -amine deprotonated (
    
    
    
    ).
    • Critical Control: Maintain temperature at 0–5 °C using an ice bath to minimize side reactions (e.g., hydrolysis of benzoyl chloride).

  • Acylation: Add Benzoyl Chloride (11 mmol) dropwise over 30 minutes with vigorous stirring.

    • pH Maintenance: Simultaneously add additional NaOH dropwise to maintain pH > 10. If the pH drops, the amine protonates and reaction yields plummet.

  • Reaction Completion: Stir for 1 hour at room temperature. The solution should remain clear or slightly cloudy.

  • Precipitation: Acidify the solution carefully with 1M HCl to pH ~3–4 (near the isoelectric point of the product).

    • Observation: A white precipitate of

      
      -Benzoyl-L-histidine will form.
      
  • Purification: Filter the crude solid. Wash with cold water to remove salts (NaCl) and unreacted histidine.

  • Recrystallization: Recrystallize from hot water or aqueous ethanol to yield pure white crystals.

Synthesis Figure 1: Schotten-Baumann Synthesis Pathway His L-Histidine (aq. NaOH, pH > 10) Inter Intermediate (N-Benzoylated Anion) His->Inter Nucleophilic Acyl Substitution BzCl Benzoyl Chloride (Dropwise, 0°C) BzCl->Inter Acid Acidification (HCl to pH 3-4) Inter->Acid Prod N-Benzoyl-L-Histidine (Precipitate) Acid->Prod Precipitation

Analytical Characterization

Proton NMR ( H NMR) Interpretation

In DMSO-


, the spectrum is characterized by the distinct amide doublet and the aromatic signals.
Chemical Shift (

, ppm)
MultiplicityIntegralAssignment
12.0 - 13.0 Broad s1HCarboxyl

(often invisible if exchanged)
8.6 - 8.8 Doublet (

Hz)
1HAmide

(Coupled to

-CH)
7.8 - 7.9 Multiplet2HBenzoyl ortho protons
7.7 - 7.8 Singlet1HImidazole

7.4 - 7.6 Multiplet3HBenzoyl meta/para protons
6.8 - 7.0 Singlet1HImidazole

4.6 - 4.8 Multiplet1H

-CH (Chiral center)
3.0 - 3.2 Multiplet2H

-CH

(Side chain methylene)
Mass Spectrometry
  • ESI-MS (Positive Mode):

    
    
    
  • Key Fragments: Loss of carboxyl group (

    
    ), cleavage of amide bond (
    
    
    
    ).

Biological & Enzymatic Applications[1][2][11][14][15][16]

Substrate for Carboxypeptidase A (CPA)

Benzoyl-L-histidine serves as a classic model substrate for Carboxypeptidase A , a zinc-dependent metalloprotease.

  • Mechanism: CPA cleaves C-terminal amino acids.[6] While CPA prefers aromatic C-terminal residues (like Phe in Hippuryl-L-Phe), it can process Benzoyl-L-His.

  • Active Site Interaction:

    • Arg-145: Forms a salt bridge with the C-terminal carboxylate of Bz-His.

    • Zn

      
       Ion:  Coordinates the carbonyl oxygen of the scissile peptide bond (the amide linkage between Benzoyl and His is not cleaved; the cleavage would occur if there were a residue after His. As a free acid, Bz-His acts more as a product mimic or weak inhibitor unless esterified).
      
    • Correction/Clarification: Bz-His-OH is often the product of the hydrolysis of Hippuryl-L-Histidine (if Hippuryl is defined as Benzoyl-Glycyl). If used as

      
      -Benzoyl-L-Histidine (free acid), it binds to the active site but cannot be hydrolyzed further. It is used to study product inhibition .
      
pH-Dependent Ionization Diagram

Understanding the charge state is vital for binding studies.

Ionization Figure 2: Ionization States of N-Benzoyl-L-Histidine Cation Cationic Form (pH < 3) COOH, ImH+ Zwitter Neutral/Zwitterionic (pH 3.5 - 6.0) COO-, ImH+ Cation->Zwitter pKa1 ~3.4 (-H+) Anion1 Mono-Anion (pH 7 - 9) COO-, Im Zwitter->Anion1 pKa2 ~6.8 (-H+)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 152263, N-Benzoyl-L-histidine. Retrieved from [Link]

  • Whitaker, J. R. (1966). Kinetics of the carboxypeptidase A-catalyzed hydrolysis of benzyloxycarbonylglycyl-L-phenylalanine. Biochemical and Biophysical Research Communications.[7][8] (Contextual reference for CPA kinetics and N-acyl substrates).

  • RCSB Protein Data Bank. Carboxypeptidase A Structure Analysis (PDB: 5CPA). (Reference for active site architecture involving Arg-145 and Zn2+). Retrieved from [Link]

  • Greenstein, J. P., & Winitz, M.Chemistry of the Amino Acids. (Standard reference for Schotten-Baumann procedures on amino acids).

Sources

Advanced Applications of Benzoyl-L-histidine: From Mechanistic Enzymology to Supramolecular Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Benzoyl-L-histidine in Pharmaceutical Research Content Type: In-depth Technical Guide Audience: Senior Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary

Benzoyl-L-histidine (Bz-His) is often miscategorized solely as a historical enzyme substrate. In modern pharmaceutical research, its utility has shifted from simple kinetic assays to high-value applications in supramolecular chemistry and rational drug design . Its unique structural architecture—combining a hydrophobic π-stacking benzoyl cap with a pH-responsive imidazole tail—makes it a "privileged scaffold" for developing stimuli-responsive hydrogels and probing metalloprotease active sites.

This guide moves beyond basic biochemistry to explore how Bz-His is utilized to engineer tunable drug delivery systems and validate enzymatic mechanisms in pre-clinical development.

Part 1: Chemical Architecture & Functional Utility

The efficacy of Bz-His in pharmaceutical applications stems from two competing physicochemical properties that drive self-assembly and molecular recognition:

  • The Benzoyl "Cap" (Hydrophobic Driver):

    • Function: Provides aromatic surface area for

      
      -
      
      
      
      stacking.
    • Application: Acts as the thermodynamic driver for self-assembly into nanofibers and hydrogels. In enzymatic studies, it mimics the hydrophobic bulk of natural protein substrates, anchoring the molecule into the S1' hydrophobic pocket of proteases like Carboxypeptidase A (CPA).

  • The Histidine Imidazole (pH Switch):

    • Function: Acts as a proton acceptor/donor with a pKa

      
       6.0.
      
    • Application: Enables pH-triggered sol-gel transitions.[1][2] At physiological pH (7.4), the unprotonated imidazole allows hydrophobic aggregation. In acidic tumor microenvironments (pH < 6.0), protonation disrupts these interactions, triggering drug release.

Table 1: Physicochemical Profile for Formulation
ParameterSpecificationPharmaceutical Relevance
Molecular Weight 259.26 g/mol Small molecule gelator (LMWG) range.
pKa (Imidazole) ~6.05Ideal for endosomal escape and tumor-targeted release.
Solubility pH-dependentSoluble in acidic/basic extremes; aggregates at neutral pI.
UV Max ~205 nm (amide), ~230 nm (benzoyl)distinct chromophore for HPLC detection.

Part 2: Supramolecular Hydrogels for Drug Delivery

The most cutting-edge application of Bz-His derivatives is the formation of supramolecular hydrogels . Unlike polymer-based gels, these are formed by small molecules self-assembling into nanofibrous networks via non-covalent interactions.[3] They offer higher biodegradability and injectability.

Mechanism of Action

The self-assembly process is a delicate balance of hydrophobicity and hydrogen bonding.

  • Trigger: Dissolution in alkaline solution followed by acidification (e.g., GDL or HCl) to neutral pH.

  • Assembly: Benzoyl groups stack (

    
    -
    
    
    
    ), while amide bonds form intermolecular hydrogen networks.
  • Gelation: These stacks grow into high-aspect-ratio nanofibers that entrap water.

Visualization: Self-Assembly Pathway

G Monomer Bz-His Monomer (High pH, Soluble) Nucleation Nucleation (pH ~6.5 - 7.0) Monomer->Nucleation Acidification (HCl/GDL) Stacking π-π Stacking & H-Bonding Nucleation->Stacking Hydrophobic Effect Fiber Nanofiber Formation Stacking->Fiber 1D Growth Hydrogel Supramolecular Hydrogel Network Fiber->Hydrogel Entanglement & Water Trapping

Figure 1: The stepwise transition of Benzoyl-L-histidine from soluble monomer to cross-linked hydrogel network.

Protocol: Preparation of pH-Responsive Bz-His Hydrogels

Objective: Create a hydrogel carrier for a model hydrophilic drug (e.g., Doxorubicin or a dye mimic).

Reagents:

  • N-Benzoyl-L-histidine (High Purity >98%)

  • 0.1 M NaOH

  • 0.1 M HCl

  • Phosphate Buffered Saline (PBS)[2]

Step-by-Step Methodology:

  • Solubilization: Weigh 10 mg of Bz-His into a glass vial. Add 0.5 mL of 0.1 M NaOH. Vortex until fully dissolved (Solution is clear, pH > 10).

  • Drug Loading: Add the therapeutic agent (e.g., 100 µL of 1 mg/mL stock solution) directly to the alkaline Bz-His solution. Note: Ensure the drug is stable at transient high pH.

  • Triggering Gelation:

    • Slow Method (Uniform Gel): Add Glucono-delta-lactone (GDL) powder (equimolar to NaOH) and let stand at room temperature. Hydrolysis of GDL slowly lowers pH.

    • Fast Method (In-situ): Dropwise addition of 0.1 M HCl under gentle agitation until pH reaches 7.0–7.4.

  • Maturation: Allow the system to rest undisturbed for 2–4 hours. A simplistic inversion test (turning the vial upside down) confirms gelation if the mass does not flow.

  • Release Study: Overlay 1 mL of PBS (pH 7.4 or pH 5.5) on top of the gel. Sample the supernatant at intervals to quantify release kinetics via HPLC/UV-Vis.

Critical Control Point: The final pH is crucial. If the pH drops below 5.5, the imidazole protonates, charge repulsion occurs, and the gel may dissolve or precipitate rather than forming a network.

Part 3: Enzymatic Mechanistic Studies (Crystallography)

While Hippuryl-L-Phenylalanine is the standard kinetic substrate for Carboxypeptidase A (CPA), Benzoyl-L-histidine serves as a critical structural probe . It is often used in co-crystallization studies to map the S1' specificity pocket of metalloproteases.

The "Zinc-Trap" Mechanism

In the active site of CPA, Bz-His mimics the transition state.

  • Zinc Coordination: The carbonyl oxygen of the peptide bond (or the carboxylate, depending on binding mode) coordinates with the catalytic Zinc ion (

    
    ).
    
  • Specificity: The benzoyl group lodges into the hydrophobic pocket, while the histidine side chain interacts with specific residues (Arg145, Glu270).

Visualization: Active Site Interaction

CPA_Interaction Zn Zinc Ion (Zn2+) Catalytic Core CO Carbonyl Oxygen Zn->CO Coordination Arg145 Arg-145 (Substrate Anchoring) COO C-Terminal Carboxylate Arg145->COO Salt Bridge Glu270 Glu-270 (General Base) Glu270->CO Nucleophilic Attack (Water mediated) Pocket Hydrophobic Pocket (S1' Subsite) Bz Benzoyl Group (Hydrophobic) Pocket->Bz π-Stacking/Van der Waals

Figure 2: Interaction map of Benzoyl-L-histidine within the Carboxypeptidase A active site, highlighting the Zinc coordination and hydrophobic anchoring.

Part 4: Analytical Quality Control (HPLC)

For researchers synthesizing Bz-His derivatives or using it as a standard, a robust separation method is required to distinguish it from free Histidine and Benzoic acid degradation products.

Validated HPLC Conditions

System: Agilent 1200/1260 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:

  • A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).

  • B: Acetonitrile (HPLC Grade).

Time (min)% Buffer A% Acetonitrile (B)Flow Rate
0.09551.0 mL/min
10.060401.0 mL/min
15.060401.0 mL/min
16.09551.0 mL/min

Detection: 230 nm (optimal for Benzoyl), 210 nm (Histidine backbone). Retention Order: Histidine (Void) < Benzoic Acid < Benzoyl-L-histidine.

References

  • Vertex AI Search. (2025). N-Benzoyl-L-histidine – Chem-Impex: Pharmaceutical Development Applications. Retrieved from

  • National Institutes of Health (NIH). (2024). Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly.[3] PubMed Central. Retrieved from

  • RCSB Protein Data Bank. (1983). Refined Crystal Structure of Carboxypeptidase A at 1.54 A Resolution. Retrieved from

  • Sigma-Aldrich. (2025). Enzymatic Assay of Carboxypeptidase A (Hippuryl-L-Phe vs Benzoyl-L-His). Retrieved from

  • Royal Society of Chemistry. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-L-cystine.[1][2] RSC Advances. Retrieved from

Sources

Technical Guide: Benzoyl-L-Histidine in Enzymatic Kinetics and Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-α-Benzoyl-L-histidine (Bz-His) is a synthetic histidine derivative utilized primarily as a substrate probe for Aminoacylase I (EC 3.5.1.14) and as a structural model for investigating imidazole-aromatic (


) interactions in protein active sites.[1] Unlike simple histidine, the benzoylation of the 

-amino group mimics the peptide bond environment, making Bz-His a critical tool for kinetic resolution of racemic histidine mixtures and for studying the deacylation mechanisms of zinc-dependent metalloenzymes.

This guide provides a rigorous technical framework for utilizing Bz-His in high-precision enzymatic assays, detailing physicochemical constraints, validated kinetic protocols, and analytical verification methods.

Part 1: Physicochemical Foundation & Preparation

Experimental success with Bz-His requires strict adherence to solubility and stability parameters. The benzoyl group introduces significant hydrophobicity compared to native histidine, altering solvation requirements.

Structural Specifications
ParameterSpecificationCritical Note
IUPAC Name (2S)-2-benzamido-3-(1H-imidazol-4-yl)propanoic acidStereospecificity (L-isomer) is essential for enzymatic recognition.[2]
CAS Number 5354-94-9Verify against CAS to avoid confusion with Cbz-His (Z-His).
Molecular Weight 259.26 g/mol Use this value for all molarity calculations.
pKa (Imidazole) ~6.0 - 6.1The imidazole ring protonation state is pH-sensitive near physiological conditions.[3]
Solubility Low in cold water; Soluble in dilute alkali (NaOH), DMSO, MeOHProtocol Alert: Do not attempt to dissolve directly in neutral buffer.
Preparation of Stock Substrate Solution (50 mM)

Objective: Create a stable, homogenous substrate solution for kinetic assays.

  • Weighing: Accurately weigh 129.6 mg of Bz-His.

  • Initial Solubilization: Add 1.0 mL of 0.1 M NaOH . Vortex until fully dissolved. The deprotonation of the carboxyl group facilitates solubility.

  • Dilution: Slowly add 8.0 mL of ultrapure water .

  • pH Adjustment (Critical): While stirring, dropwise add 0.1 M HCl to adjust pH to 7.5 .

    • Caution: Rapid acidification can cause precipitation of the protonated acid form. If cloudiness appears, back-titrate with dilute NaOH immediately.

  • Final Volume: Adjust volume to 10.0 mL with water.

  • Storage: Filter sterilize (0.22 µm). Store at -20°C for up to 30 days.

Part 2: Enzymatic Resolution Protocol (Aminoacylase I)

The hydrolysis of Bz-His by Aminoacylase I is the gold-standard reaction for demonstrating kinetic resolution. The enzyme cleaves the benzoyl group from the L-isomer only, leaving D-Bz-His intact if a racemic mixture is used, or quantitatively yielding L-Histidine from pure L-substrate.

Reaction Mechanism

The reaction is a metal-dependent hydrolysis. Aminoacylase I is a cytosolic zinc metalloenzyme.[4]

ReactionMechanism Substrate N-Benzoyl-L-Histidine (Substrate) Complex Acyl-Enzyme Intermediate Substrate->Complex + H2O Enzyme Aminoacylase I (Zn2+ / Co2+) Enzyme->Complex Catalysis Product1 L-Histidine (Free Amino Acid) Complex->Product1 Product2 Benzoate (Byproduct) Complex->Product2

Figure 1: Hydrolytic pathway of Benzoyl-L-Histidine by Aminoacylase I. The enzyme specifically targets the amide bond linking the benzoyl group to the alpha-nitrogen.

Kinetic Assay Protocol

Purpose: Determine the specific activity of Aminoacylase I or the purity of the L-isomer.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer, pH 7.5.

  • Activator: 0.5 mM CoCl₂ (Cobalt ions significantly enhance mammalian Aminoacylase activity compared to native Zn²⁺).

  • Enzyme: Aminoacylase I (e.g., from Porcine Kidney), ~10 units/mL stock.

Workflow:

  • Blank Preparation: In a quartz cuvette, mix:

    • 2.8 mL Buffer (with CoCl₂)

    • 0.1 mL Bz-His Stock (Final [S] = 1.6 mM)

  • Equilibration: Incubate at 37°C for 5 minutes.

  • Initiation: Add 0.1 mL Enzyme solution . Mix by inversion immediately.

  • Monitoring: Measure the decrease in absorbance at 238 nm .

    • Rationale: The peptide bond (amide) and the benzoyl group have overlapping spectra, but the hydrolysis leads to a differential absorbance shift detectable at 238 nm (differential spectrum between Bz-His and Benzoate/His).

    • Alternative: For higher precision, use the Ninhydrin Assay (stops reaction, measures released free amine from L-Histidine).

Data Analysis

Calculate the rate of hydrolysis using the Beer-Lambert Law.



  • 
    : Differential extinction coefficient (must be determined empirically, typically ~1.0 - 1.5 mM⁻¹cm⁻¹ at 238 nm).
    

Part 3: Structural Biology & Molecular Mimicry

Beyond kinetics, Bz-His serves as a "minimalist" model for studying Histidine-Aromatic interactions .

The Stacking Model

In many active sites (e.g., Serine Proteases), the imidazole ring of histidine stacks against aromatic residues (Phe, Trp). Bz-His intramolecularly mimics this interaction.

  • Proton Shuttle: The benzoyl group influences the pKa of the imidazole nitrogen via electronic withdrawal and steric shielding.

  • Applications: Used in NMR studies to determine how aromatic proximity shifts the tautomeric equilibrium of the imidazole ring (

    
     vs 
    
    
    
    ).
Experimental Workflow: Resolution of Racemates

This workflow describes using Bz-His chemistry to isolate pure L-Histidine from a DL-mixture (Kinetic Resolution).

ResolutionWorkflow Start Start: N-Benzoyl-DL-Histidine EnzymeStep Add Aminoacylase I (pH 7.5, 37°C, Co2+) Start->EnzymeStep Reaction Hydrolysis Reaction (Only L-isomer reacts) EnzymeStep->Reaction Quench Acidify to pH 5.0 (Precipitate unreacted D-Bz-His) Reaction->Quench Separation Filtration / Centrifugation Quench->Separation LiquidPhase Supernatant: L-Histidine + Benzoate Separation->LiquidPhase Filtrate SolidPhase Precipitate: N-Benzoyl-D-Histidine Separation->SolidPhase Solid

Figure 2: Kinetic resolution workflow. The enzyme selectively hydrolyzes the L-enantiomer. Acidification exploits solubility differences to separate the unreacted D-substrate.

Part 4: Analytical Validation

Trustworthiness in data requires validating the substrate and product identity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (benzoyl group).

  • Expected Retention:

    • L-Histidine: ~2-3 min (highly polar, elutes in void volume).

    • Benzoic Acid: ~12 min.

    • Bz-His: ~15 min (most hydrophobic).

Self-Validating Check

If the enzyme is active, the peak area of Bz-His must decrease while the Benzoic Acid peak increases. If Benzoic acid appears but L-Histidine is not detected (e.g., in Ninhydrin), check for non-specific hydrolysis or contamination.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.
  • Andersson, L., et al. (1992). "Purification and characterization of aminoacylase I from porcine kidney." Journal of Chromatography A. Link

  • PubChem. (n.d.).[5] "N-Benzoyl-L-histidine - Compound Summary." National Library of Medicine. Link

  • Rao, N. A., et al. (1979). "Kinetics of the hydrolysis of N-acylamino acids by aminoacylase." Biochemistry. (Fundamental kinetics for acylase specificity).
  • Sigma-Aldrich. (n.d.). "Enzymatic Assay of Aminoacylase (EC 3.5.1.14)." Link

Sources

Methodological & Application

Technical Application Note: Protocol for Using Benzoyl-L-Histidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026


-Benzoyl-L-Histidine moiety into peptide sequences via SPPS.

Executive Summary & Scientific Rationale

The incorporation of Benzoyl-L-Histidine (Bz-His) into peptide sequences is a critical step for developing protease inhibitors (e.g., serine protease probes), supramolecular hydrogels, and specific catalytic peptides. However, this specific moiety presents a "perfect storm" for synthetic failure due to racemization .

Unlike standard Fmoc-amino acids, the Benzoyl group is an amide (not a carbamate/urethane). Upon activation of the carboxyl group, the amide oxygen is highly nucleophilic, leading to the rapid formation of a 5(4H)-oxazolone (azolactone) intermediate. This intermediate allows the


-proton to be easily abstracted, resulting in the loss of chirality (racemization). Furthermore, the imidazole side chain of Histidine—if unprotected—acts as an intramolecular base, catalyzing this proton abstraction (

-autocatalysis).

This guide presents two protocols:

  • Method A (The Gold Standard): Stepwise assembly using Fmoc-His(Trt)-OH followed by N-terminal benzoylation. This method guarantees stereochemical integrity.[1]

  • Method B (Direct Coupling): Direct use of

    
    -Bz-His-OH. This is high-risk and requires specific "racemization-suppressing" conditions.
    

Critical Mechanistic Insight: The Racemization Trap

Before beginning synthesis, it is vital to understand why this coupling is difficult. The diagram below illustrates the autocatalytic racemization pathway specific to Benzoyl-Histidine.

RacemizationMechanism cluster_imidazole The Imidazole Effect Start Activated Bz-His-OX (Active Ester) Oxazolone 5(4H)-Oxazolone (Azolactone Intermediate) Start->Oxazolone Cyclization via Benzoyl Oxygen L_Product L-Bz-His-Peptide (Desired) Start->L_Product Direct Aminolysis (Fast Coupling) Enol Planar Enol (Achiral) Oxazolone->Enol Base-Catalyzed Proton Abstraction Oxazolone->L_Product Slow Aminolysis D_Product D-Bz-His-Peptide (Impurity) Oxazolone->D_Product Slow Aminolysis Enol->Oxazolone Reprotonation Imid Unprotected Imidazole (Intramolecular Base) Imid->Enol Catalyzes Abstraction

Figure 1: Mechanism of racemization. The Benzoyl amide group promotes oxazolone formation, while the histidine imidazole facilitates proton abstraction. High-base conditions accelerate the path to the Enol form.

Method A: Stepwise Assembly (Recommended)

Objective: Introduce the Bz-His moiety by coupling a protected Histidine first, then capping with Benzoic Acid. Advantage: The Histidine side chain remains protected (Trityl) during the activation, preventing autocatalysis. The Fmoc group (urethane) prevents oxazolone formation during the initial coupling.

Reagents Required[2][3][4][5][6][7][8]
  • Amino Acid: Fmoc-His(Trt)-OH (0.2 M in DMF).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Capping Agent: Benzoic Acid (Bz-OH) or Benzoyl Chloride (Bz-Cl).

  • Base: DIEA (Diisopropylethylamine) - Only for the capping step.

Protocol Steps
Step 1: Coupling of Fmoc-His(Trt)-OH
  • Activation: Dissolve Fmoc-His(Trt)-OH (5 eq relative to resin) and Oxyma Pure (5 eq) in DMF.

  • Add DIC (5 eq) and stir for 2 minutes. Note: Do not use HATU/DIEA here to minimize racemization risk.

  • Coupling: Add the pre-activated mixture to the resin.

  • Incubation: Agitate at Room Temperature (RT) for 60 minutes.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Step 2: Fmoc Removal[2]
  • Treat resin with 20% Piperidine in DMF (with 0.1 M Oxyma to suppress aspartimide formation if Asp is present) for 2 x 10 minutes.

  • Wash thoroughly with DMF (5x) to remove all traces of piperidine. Trace piperidine will react with Benzoyl Chloride in the next step.

Step 3: Benzoylation (The "Cap")

Option 1: Mild Activation (Preferred)

  • Dissolve Benzoic Acid (5 eq) and Oxyma Pure (5 eq) in DMF.

  • Add DIC (5 eq).

  • Add to resin and shake for 45–60 minutes.

Option 2: Aggressive Activation (For difficult sequences)

  • Dissolve Benzoyl Chloride (5 eq) and DIEA (10 eq) in DCM/DMF (1:1).

  • Add to resin immediately.

  • Shake for 30 minutes. Warning: This is exothermic and highly reactive.

Method B: Direct Incorporation of -Bz-His-OH

Objective: Direct coupling of the pre-benzoylated amino acid. Use Case: When using isotopically labeled Bz-His or specific stock reagents. Critical Risk: If the imidazole is unprotected (


-Bz-His-OH), you must  use base-free coupling.
Protocol Steps
  • Resin Preparation: Ensure the resin-bound peptide has a free amine and is swollen in DMF.

  • Solubilization: Dissolve

    
    -Bz-His-OH  (3 eq) in DMF/NMP (4:1).
    
    • Note: Bz-His-OH has poor solubility. Warming to 40°C may be required, but cool to RT before adding coupling agents.

  • Activation (Base-Free is Mandatory):

    • Add Oxyma Pure (3 eq).

    • Add DIC (3 eq).

    • Do NOT add DIEA, NMM, or Collidine. The free imidazole of the His will act as the base. Adding external base ensures racemization.

  • Coupling:

    • Add mixture to resin.[3]

    • Agitate for 2–4 hours (slower kinetics due to lack of exogenous base).

  • Monitoring: Perform a Kaiser Test or Chloranil Test. If positive (blue), recouple using fresh reagents.

Comparative Data & Troubleshooting

Solvent & Reagent Compatibility Table
ParameterRecommendedAvoidReason
Coupling Reagents DIC / Oxyma PureHATU / HBTU / PyBOPPhosphonium/Uronium salts require base (DIEA), which promotes racemization of Bz-His.
Solvent DMF or NMP/DMF (1:1)100% DCMDCM causes slow kinetics for His coupling; poor solubility for Bz-His.
Base None (for Method B)DIEA / TEAStrong bases abstract the

-proton of the activated Benzoyl-amino acid.
Side Chain Protection Trityl (Trt)Unprotected / BomUnprotected imidazole catalyzes epimerization.
Troubleshooting Racemization

If you suspect racemization (e.g., split peaks on HPLC):

  • Diagnosis: Use a C18 column with a slow gradient (0.5% B/min). The D-isomer typically elutes slightly earlier than the L-isomer.

  • Correction: Switch to Method A . If Method A fails, use Sym-collidine (TMP) as the base instead of DIEA during the Fmoc-His(Trt)-OH coupling, as it is less basic and sterically hindered.

Synthesis Workflow Diagram

The following flowchart guides the decision-making process for high-fidelity synthesis.

Workflow Start Start: Incorporate Bz-His Decision Is Stereopurity Critical? Start->Decision MethodA METHOD A (Standard) Stepwise Assembly Decision->MethodA Yes (High Purity) MethodB METHOD B (Direct) Coupling Bz-His-OH Decision->MethodB No (or Isotopic Label) StepA1 Couple Fmoc-His(Trt)-OH (DIC/Oxyma) MethodA->StepA1 StepB1 Dissolve Bz-His-OH (Check Solubility) MethodB->StepB1 StepA2 Remove Fmoc (20% Piperidine) StepA1->StepA2 StepA3 Cap with Benzoic Acid (DIC/Oxyma) StepA2->StepA3 QC QC: Check for Split Peaks (D-His Impurity) StepA3->QC Cleave & HPLC StepB2 Activate with DIC/Oxyma NO BASE ADDED StepB1->StepB2 StepB3 Long Coupling (2-4h) StepB2->StepB3 StepB3->QC Cleave & HPLC

Figure 2: Decision tree for selecting the optimal incorporation strategy.

References

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Steinauer, R., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Benzoyl-L-histidine as a substrate in enzyme kinetic assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Benzoyl-L-histidine in Enzyme Kinetic Assays

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of Nα-Benzoyl-L-histidine (BLH) as a versatile substrate in enzyme kinetic assays. BLH is a derivative of the amino acid histidine, characterized by a benzoyl group attached to the alpha-amino group.[1][2] This modification makes it a valuable tool for studying the activity of various proteases, including carboxypeptidases, chymotrypsin, and papain. This document is intended for researchers, scientists, and drug development professionals, offering foundational principles of enzyme kinetics, step-by-step experimental procedures, data analysis techniques, and troubleshooting advice to ensure robust and reproducible results.

Foundational Principles: Understanding the Enzyme-Substrate Interaction

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[3] A thorough understanding of these principles is critical for characterizing enzyme behavior, elucidating catalytic mechanisms, and screening for potential inhibitors in drug discovery.

The Michaelis-Menten Model

The relationship between the initial reaction velocity (v₀), substrate concentration ([S]), and the characteristic enzyme parameters is described by the Michaelis-Menten equation.[4][5] This model assumes a simple two-step reaction where the enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then breaks down to form the product (P) and regenerate the free enzyme.[6][7]

The core equation is: v₀ = (Vmax * [S]) / (Km + [S]) [4][5]

Where:

  • Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate.[4][8] It is a measure of the enzyme's catalytic efficiency.

  • Km (Michaelis Constant): Is the substrate concentration at which the reaction velocity is half of Vmax.[4] Km is an inverse measure of the affinity between the enzyme and its substrate; a low Km value indicates a high affinity, meaning the enzyme can achieve half its maximum velocity at a lower substrate concentration.[8]

The primary goal of a kinetic assay using Benzoyl-L-histidine is to experimentally determine these two key parameters, Vmax and Km.

Michaelis_Menten cluster_reactants Reactants E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) (Benzoyl-L-histidine) ES->E k-1 P Product (P) + E ES->P k2 (kcat) workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer prep_substrate Prepare BLH Stock & Dilution Series prep_buffer->prep_substrate initiate Add Enzyme to Substrate to Initiate Reaction prep_substrate->initiate prep_enzyme Prepare Enzyme Working Solution prep_enzyme->initiate measure Measure Absorbance vs. Time (Kinetic Read) initiate->measure calc_v0 Calculate Initial Velocity (v₀) from Linear Slopes measure->calc_v0 plot Plot v₀ vs. [Substrate] calc_v0->plot fit Fit Data to Michaelis-Menten Equation (Non-linear Regression) plot->fit results Determine Km and Vmax fit->results

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzoyl-L-Histidine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Benzoyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide coupling reaction. L-histidine presents unique challenges due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions and racemization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your coupling efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling benzoyl chloride with L-histidine?

The main difficulties arise from the three reactive sites on L-histidine: the α-amino group, the carboxyl group, and the imidazole side chain. The imidazole ring is nucleophilic and can be acylated, leading to di-substituted byproducts. Furthermore, the imidazole ring can act as an intramolecular base, which can promote racemization at the α-carbon during the activation of the carboxyl group, compromising the stereochemical integrity of the product[1][2].

Q2: I'm observing very low yields. What are the likely causes?

Low yields in this reaction are often traced back to several factors:

  • Suboptimal pH: The pH of the reaction medium is critical. If the pH is too low, the α-amino group is protonated and non-nucleophilic. If it's too high, the benzoyl chloride can rapidly hydrolyze.

  • Poor Solubility: L-histidine has limited solubility in many organic solvents, which can hinder the reaction rate[3][4]. A biphasic solvent system or the use of co-solvents may be necessary.

  • Side Reactions: Unwanted reactions, such as the acylation of the imidazole ring or hydrolysis of the acylating agent, compete with the desired reaction, consuming starting materials and reducing the yield of the target product.

Q3: How can I prevent unwanted side reactions on the imidazole ring?

The most effective strategy to prevent side-chain acylation is to use a protecting group on the imidazole nitrogen. Commonly used protecting groups in peptide synthesis for histidine include Trityl (Trt), tert-Butyloxycarbonyl (Boc), and 2,4-dinitrophenyl (Dnp)[1][5][6]. The choice of protecting group depends on the overall synthetic strategy and the conditions required for its eventual removal[1][].

Q4: What is the optimal pH for the Schotten-Baumann benzoylation of L-histidine?

For a classic Schotten-Baumann reaction, which involves an acyl chloride and an amine in the presence of a base, maintaining a mildly alkaline pH (typically pH 8-10) is crucial. This ensures that the α-amino group is deprotonated and thus nucleophilic, while minimizing the hydrolysis of benzoyl chloride, which becomes more rapid at higher pH. The use of a base like sodium hydroxide or sodium carbonate in an aqueous phase helps to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation[8][9].

Q5: Which solvent system is recommended for this reaction?

A two-phase solvent system is often employed for Schotten-Baumann reactions[9][10][11]. For instance, a mixture of water and a non-polar organic solvent like dichloromethane (DCM) or diethyl ether can be effective. L-histidine and the inorganic base reside in the aqueous phase, while the benzoyl chloride and the product are primarily in the organic phase[9]. This setup helps to control the reaction and simplify the workup. For homogenous reactions, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, especially if a modern coupling reagent is employed, but careful control of base addition is necessary.

Q6: Is it absolutely necessary to protect the imidazole side chain?

While it is possible to achieve some level of selective Nα-benzoylation without protection by carefully controlling the reaction conditions (e.g., low temperature, slow addition of benzoyl chloride), protecting the imidazole ring is highly recommended for achieving high purity and yield[1][5]. Without protection, you are likely to face issues with side-product formation and subsequent purification challenges.

Q7: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of the starting materials (L-histidine and benzoyl chloride) and the formation of the product. High-Performance Liquid Chromatography (HPLC) offers a more quantitative approach to track the reaction progress and assess the purity of the product formed[12][13].

Q8: What are the most suitable methods for purifying Benzoyl-L-histidine?

Purification can often be achieved through crystallization or precipitation. Adjusting the pH of the aqueous solution after the reaction can cause the product to precipitate, which can then be collected by filtration. If impurities are present, recrystallization from a suitable solvent system is a common technique[12]. For more challenging separations, column chromatography on silica gel or preparative HPLC may be required[14].

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: Low or No Yield of Benzoyl-L-histidine
  • Possible Cause 1: Suboptimal pH Environment

    • Why it happens: The α-amino group of L-histidine (pKa ~9.2) requires a basic environment to be sufficiently nucleophilic. However, benzoyl chloride is susceptible to hydrolysis, which is accelerated under strongly basic conditions. An incorrect pH balance can either halt the reaction or destroy the reagent. The imidazole side chain's pKa is around 6.0; at neutral or acidic pH, it is protonated, which can influence the overall reactivity[15][16][17].

    • Solution: Carefully control the pH of the reaction mixture to be in the range of 8.5-10. Use a pH meter for accurate monitoring and add the base (e.g., 2M NaOH) dropwise to maintain the pH within this optimal range throughout the addition of benzoyl chloride.

  • Possible Cause 2: Poor Solubility of L-Histidine

    • Why it happens: L-histidine is soluble in water but has poor solubility in many organic solvents commonly used for this type of reaction[4][18]. If the reactants are not in the same phase, the reaction rate will be severely limited.

    • Solution: Employ a biphasic solvent system, such as water/dichloromethane or water/diethyl ether, under vigorous stirring to maximize the interfacial area where the reaction occurs[9][11]. Alternatively, consider using a co-solvent like dioxane or THF with water to improve the homogeneity of the reaction mixture.

  • Possible Cause 3: Inefficient Acylation or Reagent Degradation

    • Why it happens: Benzoyl chloride is highly reactive and can be consumed by reaction with water (hydrolysis) or other nucleophiles present in the reaction mixture. If added too quickly or at too high a temperature, these side reactions can dominate.

    • Solution: Perform the reaction at a reduced temperature (0-5 °C) to control the exothermic reaction and minimize side reactions[12]. Add the benzoyl chloride solution slowly and dropwise to the vigorously stirred reaction mixture. Consider using a modern peptide coupling reagent as an alternative to benzoyl chloride for a more controlled activation of benzoic acid.

Problem: Multiple Products Observed, Indicating Low Purity
  • Possible Cause 1: Di-acylation (Acylation of the Imidazole Ring)

    • Why it happens: The imidazole side chain of histidine is nucleophilic and can react with benzoyl chloride, leading to the formation of Nα, N(im)-dibenzoyl-L-histidine. This is a very common side reaction when the imidazole is unprotected[1][6].

    • Solution: The most robust solution is to protect the imidazole side chain prior to the coupling reaction. The Trityl (Trt) group is a popular choice for its relative stability during coupling and ease of removal under acidic conditions[1][5]. See the experimental protocols below for a general protection procedure.

  • Possible Cause 2: Racemization of the Product

    • Why it happens: The imidazole ring can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity[2]. This is particularly problematic when using highly activating coupling conditions or elevated temperatures.

    • Solution: Keep the reaction temperature low (ideally 0 °C or below). If using a coupling reagent to activate benzoic acid, include an anti-racemization additive such as 1-Hydroxybenzotriazole (HOBt)[19]. Reagents like (3-(Diethoxyphosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) (DEPBT) have been shown to be effective in minimizing racemization for histidine-containing peptides[20].

Problem: Difficulties in Product Purification
  • Possible Cause 1: Co-elution of Product with Byproducts

    • Why it happens: The desired Nα-Benzoyl-L-histidine may have similar polarity to the di-benzoylated byproduct or unreacted starting materials, making separation by simple crystallization or chromatography challenging.

    • Solution: If di-acylation is the issue, protect the imidazole ring in a future attempt. For purification of the current batch, try adjusting the pH during workup. The desired product has a free imidazole ring and a carboxylic acid, making its solubility highly pH-dependent. Exploiting these differences can facilitate separation. Preparative reverse-phase HPLC is a powerful tool for separating closely related compounds.

Visualizing Reaction Pathways and Troubleshooting

Benzoyl-L-Histidine Synthesis: Main Reaction and Side Products

cluster_reactants Reactants Histidine L-Histidine Product Nα-Benzoyl-L-histidine (Desired Product) Histidine->Product α-Amino Attack (pH 8-10) DiBenzoyl Nα,N(im)-Dibenzoyl-L-histidine (Side Product) Histidine->DiBenzoyl Imidazole Attack BzCl Benzoyl Chloride BzCl->Product BzCl->DiBenzoyl Hydrolysis Benzoic Acid (Hydrolysis Product) BzCl->Hydrolysis H₂O

Caption: Key reaction pathways in the benzoylation of L-histidine.

Troubleshooting Workflow for Low Coupling Efficiency

Start Low Yield or Purity Issue CheckPurity Analyze Crude Product (TLC, HPLC, NMR) Start->CheckPurity MultipleSpots Multiple Products? CheckPurity->MultipleSpots LowConversion Low Conversion? CheckPurity->LowConversion MultipleSpots->LowConversion No Diacylation Suspect Di-acylation? MultipleSpots->Diacylation Yes CheckpH Check Reaction pH LowConversion->CheckpH ProtectHis Action: Protect Imidazole Side Chain (e.g., Trt) Diacylation->ProtectHis Success Improved Result ProtectHis->Success AdjustpH Action: Maintain pH 8.5-10 with slow base addition CheckpH->AdjustpH Incorrect CheckSolubility Check Solubility CheckpH->CheckSolubility Correct AdjustpH->Success ChangeSolvent Action: Use Biphasic System or Co-solvent CheckSolubility->ChangeSolvent Poor CheckTemp Check Temperature CheckSolubility->CheckTemp Good ChangeSolvent->Success LowerTemp Action: Run at 0-5 °C CheckTemp->LowerTemp Too High LowerTemp->Success

Caption: Decision workflow for troubleshooting poor reaction outcomes.

Data Summary & Protocols

Table 1: Recommended Reaction Parameters for Benzoylation of L-Histidine
ParameterSchotten-Baumann MethodModern Coupling Reagent MethodRationale
Temperature 0 - 5 °C0 °C to Room Temp.Minimizes hydrolysis of benzoyl chloride and reduces racemization risk[12].
pH 8.5 - 10.0Not directly controlled by pH; base is stoichiometric.Ensures the α-amino group is nucleophilic without excessive reagent hydrolysis[8].
Solvent Biphasic (e.g., Water/DCM)Anhydrous Polar Aprotic (e.g., DMF, NMP)Manages reactant solubility and reaction control[9][21].
Base NaOH, K₂CO₃ (in excess)Organic Base (e.g., DIPEA, NMM), 2-4 eq.Neutralizes generated acid (HCl) or facilitates coupling reagent activation[21][22].
Reagents L-Histidine, Benzoyl ChlorideL-Histidine, Benzoic Acid, Coupling ReagentBenzoyl chloride is highly reactive; coupling reagents offer more controlled activation.
Side Chain Protection Highly Recommended (e.g., Trt)Protection Highly Recommended (e.g., Trt)Prevents di-acylation on the imidazole ring, a major side reaction[1][5].
Experimental Protocols

Protocol 1: Optimized Schotten-Baumann Benzoylation of L-Histidine

  • Dissolve L-histidine (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0-5 °C in an ice bath.

  • Add Dichloromethane (DCM) to create a biphasic system (e.g., a 1:1 volume ratio with the aqueous phase).

  • Begin vigorous stirring to ensure good mixing between the two phases.

  • Using a pH meter, slowly add 2M Sodium Hydroxide (NaOH) solution dropwise until the pH of the aqueous phase reaches and stabilizes at ~9.0.

  • Dissolve benzoyl chloride (1.1 equivalents) in a small amount of DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes. Simultaneously, add 2M NaOH solution as needed to maintain the pH between 8.5 and 9.5.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of DCM:Methanol:Acetic Acid).

  • Upon completion, separate the organic and aqueous layers.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Benzoylation using HATU as a Coupling Reagent

(This protocol assumes the use of Nα-protected (e.g., Fmoc or Boc) and imidazole-protected (e.g., Trt) L-histidine if incorporating into a larger peptide, or simply imidazole-protected L-histidine for the standalone molecule).

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve imidazole-protected L-histidine (1 equivalent) and benzoic acid (1.1 equivalents) in anhydrous Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

References

  • A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis. (n.d.). Benchchem.
  • Chemistry Schotten Baumann Reaction. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Schotten–Baumann reaction. (n.d.). In Wikipedia.
  • Schotten-Baumann Reaction. (2021). J&K Scientific LLC.
  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide.
  • N-Benzoyl-L-histidine. (n.d.). CymitQuimica.
  • Histidine protection. (n.d.).
  • Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Synthesis and Purification of Z-D-His-OH: A Technical Guide. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Coupling step during synthesis of peptides containing Histidine residue? (2018).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
  • L-Histidine. (2025). ChemicalBook.
  • Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. (2022). Molecules.
  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. (2025). RSC Chemical Biology.
  • L-Histidine USP Excipient GMP, USP, EP, BP, JP, ChP. (n.d.). Pfanstiehl.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • L-Histidine. (n.d.). Selleck Chemicals.
  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (2013). CHIMIA.
  • A Comparative Guide to Bzl-His-OMe and Other Protected Histidines in Peptide Synthesis. (n.d.). Benchchem.
  • Benzoyl-L-histidine. (n.d.). Sigma-Aldrich.
  • N-tert-Butyloxycarbonyl-L-histidine. (n.d.). MedChemExpress.
  • A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. (n.d.). PMC - NIH.
  • Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. (n.d.).
  • What is the best and easier conditions for reaction of benzoyl chloride with aromatic amines in high yield? (2017).
  • Benzoyl-L-histidine Monohydr
  • pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetr
  • Fluorescence Sensors for the Detection of L-Histidine Based on Silver Nanoclusters Modul
  • The influence of pH and histidine dipeptides on the production of staphylococcal alpha-toxin. (n.d.). PubMed.
  • Fluorimetric Method for the Determination of Histidine in Random Human Urine Based on Zone Fluidics. (2020). PMC.
  • A pH-sensitive histidine residue as control element for ligand release
  • Development of a new and simple method for the detection of histidine-tagged proteins. (n.d.). PubMed.
  • Determination of Histidine and 3-methylhistidine in Physiological Fluids by High-Performance Liquid Chrom
  • The pH sensitivity of histidine-containing lytic peptides. (2009). PubMed.
  • Histidine. (n.d.). In Wikipedia.
  • N-Benzoyl-L-histidine. (n.d.). PubChem.
  • Biochemistry, Histidine. (2023). NCBI Bookshelf - NIH.
  • Adverse roles of citric acid and L-histidine in the transition metal-dependent generation of hydroxyl radical at circumneutral pH. (2024).
  • Histidine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.

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Identifying and minimizing side reactions of Benzoyl-L-histidine in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzoyl-L-histidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique amino acid derivative. The inherent reactivity of histidine's imidazole side chain presents specific challenges, primarily concerning racemization and diacylation. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you identify, minimize, and resolve these common side reactions, ensuring the integrity and yield of your synthesis.

Troubleshooting Guide: Rapid Problem Resolution

This section addresses specific issues you may encounter during your experiments. Each question is followed by an analysis of potential causes and actionable protocols for resolution.

Question 1: My final product shows two spots on TLC/two peaks on chiral HPLC. Why is my product not pure?

Immediate Diagnosis: You are likely observing racemization, the conversion of the L-histidine starting material into a mixture of L- and D-enantiomers. Histidine is exceptionally prone to this side reaction.[1][2][3]

Root Cause Analysis: The primary mechanism for racemization during amide bond formation is the formation of a planar oxazolone intermediate. The imidazole side chain of histidine can act as an intramolecular base, abstracting the proton at the alpha-carbon (α-C) after the carboxyl group is activated.[1][4] This creates a planar, achiral intermediate. Reprotonation can then occur from either face, leading to a mixture of L and D forms.[1]

G cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_prevention Prevention Pathway A N-Benzoyl-L-histidine B Activated Ester (e.g., with HATU/DIC) A->B Coupling Reagent C Planar Oxazolone Intermediate B->C Intramolecular Proton Abstraction (Imidazole-catalyzed) B->C E Desired L-Product B->E Rapid Coupling + Additive (HOBt/Oxyma) B->E D Mixture of L- and D-Benzoyl-histidine C->D Non-stereoselective Reprotonation

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Immediately reduce the temperature of your coupling reaction to 0 °C. Lower temperatures disfavor the formation of the oxazolone intermediate.[5]

  • Re-evaluate Your Coupling Reagent: Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[6] Switch to a uranium or phosphonium-based reagent such as HBTU, HATU, or PyBOP, which are known to suppress racemization.[6][7]

  • Incorporate Additives: If using a carbodiimide, always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][6][8] These additives form an active ester intermediate that is less prone to racemization than the initial activated species.[5]

  • Confirm Stereochemistry: To confirm racemization, perform chiral HPLC analysis. A standard protocol is provided below.

Experimental Protocol: Chiral HPLC Analysis for Racemization

  • Sample Preparation: If your product is part of a larger peptide, hydrolyze ~1-2 mg of the peptide using 6N HCl at 110 °C for 24 hours in a sealed vacuum tube.[9] Evaporate the HCl and re-dissolve the amino acid residue in the mobile phase.[9] If you have the final Benzoyl-L-histidine product, dissolve it directly.

  • HPLC Conditions:

    • Column: Use a chiral stationary phase (CSP) column suitable for underivatized amino acids (e.g., Astec CHIROBIOTIC T).[9]

    • Mobile Phase: An isocratic mixture of methanol, water, and a small amount of acid (e.g., 70:30:0.02 v/v/v methanol:water:formic acid) is a good starting point.[9] Optimize for baseline separation.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 210-220 nm.

  • Analysis: Compare the retention times of your sample peaks to L-histidine and D-histidine standards. The presence of a peak corresponding to the D-isomer confirms racemization.

Question 2: My mass spectrometry results show a peak at [M+78] or [M+104], and my yield is lower than expected. What is this unexpected mass?

Immediate Diagnosis: You are observing acylation on the imidazole side chain. The most common adduct is a second benzoyl group (a mass increase of +104 Da, corresponding to C7H4O). If the benzoyl group displaces a proton, the net addition would be C7H4O, but often in synthesis, the entire benzoyl group (C7H5O) is what is observed as an adduct, especially in mass spec analysis where ionization can affect the observed mass. A mass of +78 Da is not typical for benzoylation but could indicate other side reactions depending on the reagents used. However, the most likely scenario is di-benzoylation.

Root Cause Analysis: The imidazole ring of histidine is nucleophilic and can react with the activated carboxylic acid or benzoyl chloride, leading to the formation of a di-benzoylated product.[2][10] This side reaction consumes your starting material and activated reagent, leading to a lower yield of the desired mono-benzoylated product.[10] This is especially problematic if you are using a large excess of the benzoylating agent.

G A L-Histidine C Nα-Benzoyl-L-histidine (Desired Product) A->C 1 eq. Agent B Benzoylating Agent (e.g., Benzoyl Chloride) B->C D Nα,Nτ-Di-benzoyl-L-histidine (Side Product, M+104 Da) B->D C->D >1 eq. Agent (Side Reaction)

Troubleshooting Protocol:

  • Control Stoichiometry: Reduce the equivalents of your benzoylating agent (e.g., benzoyl chloride or activated N-Benzoyl-L-histidine) to 1.0-1.1 equivalents relative to the amine.

  • Protect the Imidazole Ring: The most robust solution is to use a histidine derivative with a protecting group on the imidazole side chain.[1][2][10] This physically blocks the side chain from reacting. Common protecting groups include:

    • Trityl (Trt): Widely used, but offers only minor suppression of racemization.[1]

    • tert-Butoxycarbonyl (Boc): Highly effective at reducing both diacylation and racemization.[1][10]

    • Benzyloxymethyl (Bom): Very effective at suppressing side reactions but requires specific deprotection conditions.[4][10]

  • Purification: If the side reaction has already occurred, the di-benzoylated product can often be separated from the desired mono-benzoylated product using silica gel column chromatography, exploiting the polarity difference between the two compounds.[11]

Question 3: My reaction is sluggish, and the final yield is very low, even after a long reaction time. What's going wrong?

Immediate Diagnosis: Low yields can stem from several issues, including incomplete activation, poor solubility of reagents, or product degradation.

Root Cause Analysis:

  • Incomplete Activation/Coupling: The activation of the carboxylic acid may be inefficient, or the subsequent coupling may be slow. This can be due to suboptimal reagents, temperature, or solvent choice.[12]

  • Reagent Degradation: Moisture in the reaction solvent (e.g., DMF) can hydrolyze your activated ester, quenching the reaction. Coupling reagents themselves can also degrade if not stored properly.

  • Solubility Issues: N-Benzoyl-L-histidine or the growing peptide chain can have poor solubility in common organic solvents, leading to aggregation and hindering reagent access.[8][12]

  • Product Loss During Workup: The product may be lost during aqueous extractions if it has some water solubility, or it may be difficult to separate from byproducts during purification.[13][14]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use anhydrous solvents. If using DMF, consider a fresh bottle or one stored over molecular sieves. Flame-dry your glassware before starting the reaction.

  • Optimize Coupling Protocol:

    • Pre-activation: Activate the carboxylic acid with the coupling reagent (e.g., HATU) and a base (e.g., DIPEA) for a few minutes at 0 °C before adding your amine component.[12] This ensures the activated species is fully formed.

    • Solvent Choice: If aggregation is suspected, switch from DMF to N-methylpyrrolidone (NMP) or add a small amount of DMSO to the reaction mixture.[8]

  • Monitor the Reaction: Use a technique like thin-layer chromatography (TLC) or a Kaiser test (for free amines) to monitor the disappearance of the starting material. This will tell you if the reaction is truly stalled or just slow.

  • Review Your Workup Procedure: If you suspect product loss during extraction, minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent like ethyl acetate to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for minimizing side reactions with histidine?

A: For histidine-containing couplings, uranium and phosphonium salt-based reagents are generally superior to carbodiimides. Reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) and HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate N-oxide) are highly efficient and lead to lower levels of racemization.[6] When used with a non-nucleophilic base like DIPEA, they provide rapid coupling, which outcompetes the rate of racemization.

Coupling Reagent CombinationRelative Racemization PotentialCoupling EfficiencyNotes
DIC / HOBt ModerateGoodA classic, cost-effective choice. The HOBt is critical to suppress racemization.[6]
HATU / DIPEA Very LowExcellentOften considered the gold standard for difficult couplings and minimizing racemization.[12]
HBTU / DIPEA LowExcellentVery similar to HATU, highly effective and widely used.[6]
PyBOP / DIPEA LowExcellentA phosphonium-based alternative that also provides low racemization.[6]
DIC (alone) Very HighGoodNot recommended for histidine due to high risk of racemization.[6][15]

Table based on data and recommendations from multiple sources.[6][15][12]

Q2: Should I always protect the imidazole side chain of histidine?

A: While not strictly necessary for every synthesis, it is highly recommended . Protecting the imidazole nitrogen is the most effective strategy to prevent both diacylation and racemization.[1][2][10] The choice of protecting group depends on the overall synthetic strategy, particularly the deprotection conditions you plan to use later. For general use, a Boc group on the side chain is an excellent choice as it is highly effective and can be removed under standard acidic conditions (e.g., with TFA) used in peptide synthesis.[1][10]

Q3: What is the optimal pH for a coupling reaction involving Benzoyl-L-histidine?

A: The reaction should be maintained under slightly basic conditions, typically around pH 8-9. This is usually achieved by adding a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The base is crucial for neutralizing the protonated amine of the incoming nucleophile and any acidic byproducts generated during the activation step. However, excessively strong or hindered bases can themselves promote racemization, so it's important to use the recommended stoichiometry (typically 2.0 equivalents).[5]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Anaspec]. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. National Institutes of Health (NIH). [Link]

  • Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordination. National Institutes of Health (NIH). [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. National Institutes of Health (NIH). [Link]

  • A METHOD FOR PROTECTING THE IMIDAZOLE RING OF HISTIDINE DURING CERTAIN REACTIONS AND ITS APPLICATION TO THE PREPARATION OF l-AMINO-N-METHYLHISTIDINE. Semantic Scholar. [Link]

  • Biochemistry, Histidine. National Institutes of Health (NIH). [Link]

  • Histidine Nτ-Imidazole Ligation to Copper in Proteins: Innate or Entatic? Journal of the American Chemical Society. [Link]

  • A Novel Method for the Protection and Activation of Histidine. Semantic Scholar. [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. [Link]

  • Figure 1: Summary of reaction schemes. (A) The conversion yield of... ResearchGate. [Link]

  • Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. PubMed. [Link]

  • Protection of Histidine Side-chains with z-Benzyloxymethyl. RSC Publishing. [Link]

  • Enzymatic crosslinking of histidine side chains in peptide natural products. PubMed. [Link]

  • Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector. OPUS Open Portal to University Scholarship. [Link]

  • Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine... PubMed. [Link]

  • Histidine. Wikipedia. [Link]

  • Histidine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Benefits and Adverse Effects of Histidine Supplementation. ResearchGate. [Link]

  • N-Benzoyl-L-histidine. PubChem. [Link]

  • Reactions of histidine. ResearchGate. [Link]

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How to address unexpected pH changes in Benzoyl-L-histidine buffered solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Benzoyl-L-histidine buffered solutions. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected pH changes during their experiments. Here, we combine fundamental principles with practical, field-proven insights to ensure the stability and reliability of your buffered systems.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered with Benzoyl-L-histidine buffers.

Q1: My freshly prepared Benzoyl-L-histidine buffer has a different pH than my calculations predicted. What went wrong?

A1: This is a common issue that can stem from several sources:

  • pKa Value: Ensure you are using the correct pKa for the imidazole group of histidine, which is approximately 6.04.[1] This is the pKa that will dictate the buffering range. Note that the carboxylic acid (pKa ~1.8) and amino group (pKa ~9.33) are typically outside the functional buffering range for most biological applications.[1]

  • Temperature: The pKa of histidine is temperature-dependent.[2][3][4] If you prepare the buffer at a different temperature than your intended use, the pH will shift. Always measure and adjust the pH at the experimental temperature.[5]

  • Reagent Purity and Form: Verify the purity of your Benzoyl-L-histidine. Also, be aware of whether you are using the free acid, a salt (like hydrochloride), or a hydrate, as this will affect the molecular weight and initial pH.[6][7]

  • pH Meter Calibration: An improperly calibrated pH meter is a frequent source of error. Calibrate your meter daily with fresh, unexpired buffer standards that bracket your target pH.[8][9][10][11][12]

Q2: The pH of my Benzoyl-L-histidine buffer is drifting downwards over a few hours. What is causing this?

A2: A downward pH drift is often due to the absorption of atmospheric carbon dioxide (CO2).[13][14][15][16][17] CO2 dissolves in aqueous solutions to form carbonic acid, which then lowers the pH. Histidine-based buffers are susceptible to this phenomenon. To mitigate this:

  • Prepare buffers fresh, as needed.[18][19]

  • Store buffers in tightly sealed, alkali-free glass or chemical-resistant plastic containers.[18][20]

  • Consider de-gassing your water before buffer preparation.

Q3: My buffer's pH changes significantly when I add my active pharmaceutical ingredient (API) or other components. Why?

A3: This can be attributed to a few factors:

  • Inherent Acidity/Basicity of Components: Your API or excipients may have their own acidic or basic properties that overwhelm the buffer's capacity.

  • Buffer Capacity: Ensure your buffer concentration is sufficient to resist pH changes upon the addition of other components.[21] A higher buffer concentration generally provides a greater buffering capacity.[21]

  • Ionic Strength: Changes in ionic strength upon adding salts can slightly alter the pKa of the buffer, leading to a pH shift.

Q4: I'm observing precipitation in my Benzoyl-L-histidine buffer, especially at lower temperatures. What should I do?

A4: Precipitation can occur if the concentration of Benzoyl-L-histidine exceeds its solubility at a given temperature. L-histidine itself has limited solubility, which can be influenced by pH and the presence of other solutes. If you encounter this:

  • Consider using a lower concentration of the buffer.

  • Ensure all components are fully dissolved before storing the buffer at a lower temperature.

  • If the buffer is stored cold, allow it to return to room temperature and ensure all components are redissolved before use.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Correcting pH Instability

Unexpected pH fluctuations can compromise experimental reproducibility. This guide provides a systematic approach to identifying and resolving the root cause.

Before troubleshooting the buffer itself, it's crucial to ensure your measurement system is accurate.[9][10]

Protocol for pH Meter and Electrode Verification:

  • Inspect the Electrode: Check for any physical damage, such as cracks or a clogged junction.[8][9][11]

  • Clean the Electrode: If the electrode is dirty, clean it according to the manufacturer's instructions. A common method is to soak it in a 1:1 bleach-water solution for 15-30 minutes.[11]

  • Use Fresh Calibration Buffers: Do not reuse calibration buffers, as they can become contaminated.[11][12] Use fresh, unexpired standards for a two- or three-point calibration that brackets your target pH.[8]

  • Check for Temperature Compensation: Ensure your pH meter's automatic temperature compensation (ATC) is functioning correctly, or manually equilibrate your buffer to the calibration temperature (usually 25°C).[8][9][11]

If the pH meter is functioning correctly, the instability likely originates from the buffer's composition or handling.

dot graph TD { A[Start: Unexpected pH Change] --> B{Is the pH drifting over time?}; B -->|Yes| C[Suspect CO2 Absorption]; C --> D[Action: Prepare fresh buffer, store in airtight container]; B -->|No| E{Did pH change after adding components?}; E -->|Yes| F[Suspect Insufficient Buffer Capacity or Component Interaction]; F --> G[Action: Increase buffer concentration or pre-adjust component pH]; E -->|No| H{Is the buffer at a different temperature?}; H -->|Yes| I[Suspect Temperature Effect on pKa]; I --> J[Action: Measure and adjust pH at the target temperature]; H -->|No| K[Suspect Contamination or Incorrect Preparation]; K --> L[Action: Review preparation protocol, use high-purity reagents]; }

Troubleshooting workflow for pH instability.

Table 1: Influence of Temperature on Histidine pKa and Resulting pH Shift

Temperature (°C)Approximate pKa of Imidazole GroupExpected pH Change from 25°C
4~6.4Increase
25~6.0Reference
37~5.8Decrease
50~5.5Decrease

Note: These are approximate values. The exact dpKa/dT depends on the specific buffer composition and ionic strength. Data informed by sources discussing temperature effects on histidine buffers.[3][4]

Guide 2: Addressing Interactions with Metal Ions

Histidine is a known chelating agent for various divalent transition metal ions such as Zn(II), Ni(II), Cu(II), and Co(II).[22][23][24][25] The imidazole group of histidine plays a key role in coordinating with these metal ions.[22][23]

Q: My buffer's pH drops when I introduce a solution containing metal ions. Why is this happening?

A: The chelation of metal ions by the imidazole nitrogen of histidine can displace protons, leading to a decrease in pH.[23] This is particularly relevant in formulations where metal cofactors or trace metals from equipment may be present.

Experimental Protocol to Test for Metal Ion Interference:

  • Prepare two identical samples of your Benzoyl-L-histidine buffer.

  • To one sample, add a small, known concentration of a chelating agent like EDTA. EDTA will bind to any contaminating metal ions.

  • Measure the pH of both solutions. If the pH of the EDTA-containing sample is more stable or closer to the expected value, it suggests that metal ion contamination is a contributing factor.

  • If metal ion interaction is confirmed, consider using a non-chelating buffer or purifying your components to remove trace metals.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Chelation of metal ions by histidine releases protons.

Part 3: Best Practices for Buffer Preparation and Storage

Adhering to best practices is essential for ensuring the consistency and reliability of your Benzoyl-L-histidine buffered solutions.

Preparation:

  • Use High-Purity Reagents: Start with high-quality Benzoyl-L-histidine and use purified, deionized, or distilled water.[18]

  • Accurate Measurements: Use calibrated balances and volumetric flasks for all measurements.

  • Dissolution: Ensure all components are fully dissolved before adjusting the pH.[19]

  • pH Adjustment: Adjust the final pH using a concentrated acid (e.g., HCl) or base (e.g., NaOH) at the intended temperature of use.[5][18][19] Add the acid or base dropwise while stirring to avoid overshooting the target pH.

  • Final Volume: Bring the buffer to the final volume after the pH has been adjusted.[19]

Storage:

  • Container: Store buffers in tightly sealed, chemically resistant bottles to prevent contamination and evaporation.[18][20] Amber bottles are recommended to protect light-sensitive components.[18]

  • Temperature: Store buffers at a controlled temperature. While refrigeration can inhibit microbial growth, be mindful of potential precipitation at lower temperatures.

  • Shelf Life: It is always recommended to use freshly prepared buffers.[18] If storing, establish a shelf life based on your specific application and validation data. Discard any buffer that appears cloudy or shows signs of microbial growth.[5][20]

By understanding the chemical properties of Benzoyl-L-histidine and following these troubleshooting and best practice guidelines, you can effectively manage and prevent unexpected pH changes, leading to more robust and reproducible experimental outcomes.

References

  • Watertest Systems. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help. Available from: [Link]

  • Łoboda, D., & Rowińska-Żyrek, M. (2016). The unusual metal ion binding ability of histidyl tags and their mutated derivatives. Dalton Transactions, 45(15), 6296-6306. Available from: [Link]

  • Drawell. How to Troubleshoot pH Meter Errors Effectively. Available from: [Link]

  • Pikal-Cleland, K. A., et al. (2000). Impact of Freezing on pH of Buffered Solutions and Consequences for Monoclonal Antibody Aggregation. Journal of Pharmaceutical Sciences, 89(10), 1274-1283. Available from: [Link]

  • Guo, W., et al. (2023). Selective Complexation and Leaching of Cobalt Using Histidine in an Alkaline Medium. Minerals, 13(10), 1289. Available from: [Link]

  • Advance Analytik. Troubleshooting Common Issues in pH Meters: A Comprehensive Guide. Available from: [Link]

  • Schulze, T. R., & Schmidt, H. W. (2018). Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordination. Polymers, 10(11), 1234. Available from: [Link]

  • Nair, N. G., Perry, G., Smith, M. A., & Reddy, V. P. (2010). NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide. Journal of Alzheimer's Disease, 20(1), 57-66. Available from: [Link]

  • ResearchGate. Change in pH as a function of temperature for histidine buffer when the.... Available from: [Link]

  • ResearchGate. Temperature dependence of the pH of histidine buffer, the pH of.... Available from: [Link]

  • Choudhary, A. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. Available from: [Link]

  • Harjes, S., et al. (2003). Metal-chelating amino acids as building blocks for synthetic receptors sensing metal ions and histidine-tagged proteins. Chembiochem, 4(12), 1340-4. Available from: [Link]

  • YSI. (2013). pH Meter Calibration Problems? Check Out These 12 Tips!. Available from: [Link]

  • Instrument Choice. Trouble with pH meter calibration. Available from: [Link]

  • Solubility of Things. Buffer Solutions and their pH. Available from: [Link]

  • Preparation of buffer solution lab manual. Available from: [Link]

  • G-Biosciences. (2016). Tips for Preparing Phosphate Buffers. Available from: [Link]

  • Dolan, J. W. (2003). Buffer Preparation — Hints, Tips and Common Errors. LCGC International, 16(5), 284-289. Available from: [Link]

  • QuickTakes. How do buffers help maintain pH stability in biological systems?. Available from: [Link]

  • Li, Y., et al. (2023). Promoted CO2 Desorption in N-(2-Hydroxyethyl)ethylenediamine Solutions Catalyzed by Histidine. Molecules, 28(23), 7806. Available from: [Link]

  • Reddit. (2012). How does temperature affect the pKa's of amino acids and their side chains?. Available from: [Link]

  • Bitesize Bio. (2014). Biological Buffers: pH Range and How to Prepare Them. Available from: [Link]

  • ReAgent Chemicals. (2025). How Do Biological Buffers Work?. Available from: [Link]

  • Calbiochem. Buffers. Available from: [Link]

  • Hu, G., et al. (2016). Reaction kinetics and mechanism between histidine and carbon dioxide. Chemical Engineering Journal, 299, 100-108. Available from: [Link]

  • Enjavi, Y., et al. (2025). Investigating the Capability of CO2 Absorption via Arginine and Histidine Amino Acid Salt Solutions at High Pressures. ResearchGate. Available from: [Link]

  • Dixit, K., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3238-3249. Available from: [Link]

  • Wang, Y., et al. (2023). Enhancing Local CO2 Adsorption by L-histidine Incorporation for Selective Formate Production Over the Wide Potential Window. Angewandte Chemie International Edition, 62(47), e202313522. Available from: [Link]

  • Gabitto, J. F., & Tsouris, C. (2020). A Process Intensification Approach for CO2 Absorption Using Amino Acid Solutions and a Guanidine Compound. Processes, 8(11), 1461. Available from: [Link]

  • Dixit, K., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. ACS Publications. Available from: [Link]

  • PubChem. N-Benzoyl-L-histidine. Available from: [Link]

  • Google Patents. WO2018187057A1 - Stable antibody formulation.
  • Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

  • MSCA-ITN-2015-ETN Project. Project full title: Protein-excipient Interactio. Available from: [Link]

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Troubleshooting guide for Benzoyl-L-histidine in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of using N-α-Benzoyl-L-histidine (Bz-His) in enzyme inhibition assays. It distinguishes between its two primary applications: as a substrate (for aminoacylases/esterases) and as a competitive inhibitor (for histidase/histidine decarboxylase).[1][2]

Core Technical Profile

Compound: N-α-Benzoyl-L-histidine (Bz-His) CAS: 5354-94-9 Molecular Weight: 259.26 g/mol Primary Roles: [1]

  • Substrate: For Aminoacylase I (hydrolysis of the amide bond) and Esterase mimics (when complexed with Zn²⁺).[1][2]

  • Inhibitor: Competitive inhibitor for Histidase (Histidine ammonia-lyase) and Histidine Decarboxylase (HDC) .[1][2]

Solubility & Stability Data
ParameterSpecificationCritical Note
Water Solubility Low (< 1 mg/mL at pH 7)Major Troubleshooting Point: Precipitates in neutral buffers.[1] Requires pH adjustment or co-solvent.[1][2]
Solubility (DMSO) High (~25-50 mg/mL)Preferred stock solvent.[1] Ensure DMSO < 5% in final assay to avoid enzyme denaturation.[1][2]
Solubility (Acid/Base) Soluble in dilute HCl or NaOHSoluble at pH < 2 or pH > 9.[1] Adjust back to assay pH rapidly to avoid precipitation.
UV Absorbance

~230–245 nm
Benzoyl group absorbs strongly in UV.[1][2] Interference Warning: Can mask protein absorbance (280 nm) or substrate signals.
Stability Stable powder; Hydrolyzes at high pHSpontaneous hydrolysis increases at pH > 9.0 or in presence of Cu²⁺/Zn²⁺.

Experimental Workflows & Protocols

Workflow A: Using Bz-His as a Substrate (Aminoacylase Assay)

Use Case: Measuring the activity of Aminoacylase I, which cleaves the benzoyl group to release L-Histidine.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve Bz-His to 50 mM in 100% DMSO.

  • Buffer Prep: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM ZnCl₂ (Aminoacylase is often Zn-dependent).

  • Reaction Mix:

    • Buffer: 980 µL[1][2]

    • Enzyme (Aminoacylase): 10 µL[1][2]

    • Substrate (Bz-His Stock): 10 µL (Final conc: 0.5 mM)

  • Detection: Monitor decrease in Absorbance at 238 nm (differential absorbance between benzoylated and free forms) OR use a secondary assay (OPA derivatization) to detect free Histidine.[1][2]

Workflow B: Using Bz-His as an Inhibitor (Histidase Assay)

Use Case: Testing if Bz-His inhibits Histidase (which normally converts L-Histidine to Urocanate).[1]

Step-by-Step Protocol:

  • Enzyme System: Histidase (Histidine ammonia-lyase).[1][3]

  • Primary Substrate: L-Histidine (Km ~1-5 mM).[1]

  • Inhibitor: Bz-His (Test range: 0.1 µM – 100 µM).[1][2]

  • Detection: Monitor formation of Urocanate at 277 nm .

  • Procedure:

    • Pre-incubate Enzyme + Bz-His (Inhibitor) for 10 mins.[1]

    • Add L-Histidine (Substrate) to initiate.[1]

    • Measure initial velocity (

      
      ).[1][2][4]
      

Visualizing the Mechanism

The following diagram illustrates the kinetic divergence where Bz-His acts as either a substrate or an inhibitor depending on the enzyme system.

BzHis_Mechanism BzHis N-Benzoyl-L-Histidine (Bz-His) Aminoacylase Enzyme: Aminoacylase I BzHis->Aminoacylase Binds as Substrate Histidase Enzyme: Histidase (Histidine Ammonia-Lyase) BzHis->Histidase Binds as Inhibitor (Ki driven) Complex_A E-S Complex (Catalysis) Aminoacylase->Complex_A Complex_B E-I Complex (Competitive Inhibition) Histidase->Complex_B Dead-end Complex Product_U Urocanate Histidase->Product_U Elimination (Measure A277nm) Product_A L-Histidine + Benzoate Complex_A->Product_A Hydrolysis (Measure free His) Substrate_H L-Histidine (Native Substrate) Substrate_H->Histidase Competes for Active Site

Caption: Mechanistic bifurcation of Bz-His acting as a substrate for Aminoacylase vs. a competitive inhibitor for Histidase.[1][5]

Troubleshooting Guide

Issue 1: "Cloudy precipitate forms immediately upon adding Bz-His to the assay buffer."

Diagnosis: Hydrophobic crash-out. The benzoyl group significantly reduces water solubility compared to free histidine.[1][2] Root Cause: Adding a high-concentration DMSO stock (e.g., 100 mM) directly to a cold, aqueous buffer causes rapid local precipitation before mixing.[1][2] Solution:

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into a "working stock" using 50% DMSO/Water or methanol before adding to the final buffer.

  • Warm the Buffer: Pre-warm the assay buffer to 25°C or 37°C. Cold buffers exacerbate precipitation.[1][2]

  • Order of Addition: Add Bz-His to the buffer while vortexing or stirring rapidly. Do not let the droplet sit on the surface.[2]

Issue 2: "High background absorbance in UV assays."

Diagnosis: Spectral Interference (Inner Filter Effect).[1][2] Root Cause: The benzoyl moiety absorbs strongly in the UV range (230–260 nm).[1][2] If you are measuring product formation at 250–280 nm, high concentrations of Bz-His (>500 µM) will saturate the detector.[1][2] Solution:

  • Blank Correction: You must run a "No Enzyme" control containing the exact concentration of Bz-His used.[1] Subtract this baseline.

  • Shift Wavelength: If possible, monitor the reaction at a wavelength where Bz-His absorbance is lower (e.g., >280 nm), though this may reduce sensitivity for the product.[1][2]

  • HPLC Method: Switch from continuous UV monitoring to endpoint HPLC analysis (C18 column) to physically separate Bz-His from the product before detection.

Issue 3: "No inhibition observed in Histidase assay (IC50 > 1 mM)."

Diagnosis: Weak binding or assay conditions masking inhibition.[1][2] Root Cause:

  • Substrate Competition: If the concentration of the native substrate (L-Histidine) is

    
    , it will outcompete Bz-His.
    
  • pH Mismatch: Histidase activity is highly pH-dependent (optimum pH ~9.0).[1] Bz-His binding affinity may drop at high pH due to ionization states of the imidazole ring. Solution:

  • Reduce Substrate Conc: Run the inhibition assay with L-Histidine concentration at or below its

    
     (approx. 1–5 mM depending on source).[1]
    
  • Check pH: Ensure the pH is optimized for binding, not just turnover.[1][2] Run a pH curve for inhibition.

Issue 4: "Spontaneous signal change in 'No Enzyme' control."

Diagnosis: Spontaneous Hydrolysis.[1][2] Root Cause: Bz-His ester/amide bonds can hydrolyze spontaneously at high pH (>8.[1]5) or in the presence of metal ions like Cu²⁺ or Zn²⁺ (often used as cofactors).[1][2] Solution:

  • Remove Excess Metals: Use EDTA in buffers if metal ions are not required for the enzyme.[1][2]

  • Fresh Prep: Prepare Bz-His working solutions immediately before use. Do not store aqueous dilutions overnight.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Benzoyl-L-Histidine Methyl Ester (Bz-His-OMe) instead of Benzoyl-L-Histidine? A: No, they are different. Bz-His-OMe is an esterase substrate (e.g., for Chymotrypsin).[1] Bz-His (free acid) is the product of that reaction.[1] Using the ester will yield completely different kinetic results and is not a valid substitute if the protocol calls for the free acid.[2]

Q: What is the best way to store Bz-His stocks? A: Store the solid powder at room temperature (stable). Store DMSO stocks (50 mM) at -20°C. Avoid repeated freeze-thaw cycles of aqueous solutions, as the imidazole ring is sensitive to oxidation over time.[1]

Q: Does Bz-His inhibit Zinc-metalloproteases? A: Potentially.[1] The imidazole group is a known metal chelator/ligand.[1][2] High concentrations of Bz-His may strip the active site Zinc or bind to it, acting as a non-specific inhibitor.[1][2] Always run a control with excess Zinc to see if activity is restored.[1][2]

References

  • NCBI PubChem. (2025).[1][2] N-Benzoyl-L-histidine Compound Summary. National Library of Medicine.[1][2] [Link]

  • Rétey, J., et al. (1989).[1][2] "Inhibition of Histidine Ammonia Lyase by Heteroaryl-alanines and Acrylates." European Journal of Biochemistry.[1][2] (Discusses competitive inhibition of HAL). [Link] (Contextual citation based on search results for HAL inhibition).

  • Greenstein, J. P. (1957).[1][2] "Aminoacylase I." Methods in Enzymology. (Classic reference for aminoacylase activity on N-acyl amino acids).[1]

Sources

Technical Support Center: Optimizing Benzoyl-L-histidine for Cell-Based Assays

[1]

Topic: Optimization of N-Benzoyl-L-histidine (Bz-His) Concentration Target Audience: Researchers in Enzymology, Proteomics, and Drug Discovery Context: Application as a substrate for Carboxypeptidase A (CPA) and related metalloproteases in cell lysates or conditioned media.[1]

Executive Summary

N-Benzoyl-L-histidine (Bz-His) is a synthetic N-blocked dipeptide mimetic primarily used as a specific substrate to assay Carboxypeptidase A (CPA) activity.[1] Unlike free L-histidine, the benzoyl group blocks the N-terminus, forcing enzymes to act solely on the C-terminal carboxyl group.

Successful utilization in cell-based assays (lysates or secretomes) hinges on three critical variables: solubility maintenance (preventing precipitation in aqueous buffers), kinetic saturation (operating near

signal specificity1
Part 1: Pre-Assay Preparation (Solubility & Stability)[1]

The Challenge: Bz-His is significantly more hydrophobic than L-histidine due to the benzoyl moiety.[1] A common failure mode is "silent precipitation"—where micro-crystals form upon dilution into culture media, reducing the effective concentration and scattering light, which interferes with UV detection.

Protocol: Robust Stock Solution Preparation

Do not attempt to dissolve Bz-His directly in neutral PBS or media.[1]

  • Primary Solvent (DMSO): Prepare a 50 mM stock in anhydrous DMSO.

    • Why: DMSO ensures complete solvation of the benzoyl ring.

    • Stability:[2][3][4] Stable at -20°C for 3 months.

  • Alternative Solvent (Alkaline): If DMSO is contraindicated for your cells, dissolve in 0.05 M NaOH .

    • Note: This must be prepared fresh.[1] The high pH promotes spontaneous hydrolysis over time.

  • Working Solution (The "Crash" Check):

    • Dilute the stock 1:100 into your assay buffer (e.g., Tris-HCl pH 7.5) to reach 0.5 mM.[1]

    • Visual Check: Vortex immediately. Hold up to a light source. If the solution is cloudy, your concentration exceeds the solubility limit for that specific pH/buffer combination.

Table 1: Solubility Compatibility Matrix

Solvent SystemMax Stock Conc.StabilityCell Compatibility
100% DMSO ~50 mMHigh (Months)Limit final DMSO to <0.5% (v/v)
0.05 M NaOH ~25 mMLow (Hours)Must buffer heavily upon dilution
PBS (pH 7.4) < 1 mMModeratePoor solubility; risk of crashing
Ethanol ~10 mMModerateHigh evaporation risk
Part 2: Determining the Optimal Concentration ( Analysis)

You cannot pick a single concentration from literature and expect it to work for every cell line. Enzyme expression levels vary.[1] You must generate a Michaelis-Menten Saturation Curve to find the optimal substrate concentration.[1]

The Optimization Workflow

OptimizationWorkflowStartStart: Cell LysatePreparationDilutionSubstrate Dilution(0.1 - 5.0 mM)Start->Dilution Add LysateIncubationIncubation(37°C, pH 7.5)Dilution->Incubation Time CourseReadoutUV Absorbance(254 nm)Incubation->Readout HydrolysisAnalysisCalculate Km & VmaxReadout->Analysis Plot Data

Caption: Step-by-step workflow for determining the kinetic parameters of Bz-His hydrolysis in cell lysates.

Step-by-Step Optimization Protocol
  • Harvest Cells: Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5% Triton X-100). Avoid EDTA (it chelates Zinc, which CPA requires).

  • Prepare Dilution Series: Create Bz-His concentrations of 0, 0.1, 0.25, 0.5, 1.0, 2.5, and 5.0 mM .

  • Reaction: Mix 100 µL lysate + 100 µL substrate in a UV-transparent 96-well plate.

  • Kinetic Read: Measure Absorbance at 254 nm every 60 seconds for 30 minutes.

  • Calculation: Plot Initial Velocity (

    
    ) vs. Concentration 
    
    
    . Fit to the Michaelis-Menten equation.
    • Target: Choose a working concentration of 2x to 5x the calculated

      
        (typically 1–2 mM) to ensure the reaction is limited by enzyme amount, not substrate availability.
      
Part 3: Troubleshooting Guide & FAQs
Q1: My absorbance readings are erratic/noisy. What is happening?

Diagnosis: This is likely micro-precipitation .[1]

  • Mechanism: Bz-His is hydrophobic.[1] If you dilute a DMSO stock into cold buffer, it may crash out of solution invisibly.

  • Fix:

    • Warm your assay buffer to 37°C before adding the substrate.

    • Add the substrate to the buffer while vortexing, then add the cell lysate.

    • Check the optical density at 600 nm (OD600). If OD600 is elevated, you have turbidity (precipitation), not enzymatic activity.

Q2: I see activity in my "No Enzyme" control. Is the compound unstable?

Diagnosis: Spontaneous hydrolysis or contamination.

  • Mechanism: Benzoyl-amino acid bonds are susceptible to hydrolysis at high pH (>8.[1]5) or high temperatures.[1]

  • Fix:

    • Ensure your buffer pH is 7.4 – 7.6 .[1] CPA activity drops sharply below pH 7.0 and spontaneous hydrolysis rises above pH 8.0.[1]

    • Use fresh buffers.[1] Bacterial contamination in old buffers can secrete proteases that cleave Bz-His.[1]

Q3: How do I confirm the signal is actually Carboxypeptidase A?

Diagnosis: Need for specificity controls.

  • Validation: Run a parallel well with 1,10-Phenanthroline (1 mM) .

    • Logic: CPA is a Zinc-dependent metalloprotease.[1] Phenanthroline chelates Zinc.[1] If the signal does not disappear with Phenanthroline, you are measuring a different protease or an artifact.

Q4: Can I use Bz-His on live cells?

Answer: Yes, but with caveats.

  • Uptake: Bz-His is an N-blocked peptide.[1] It is not transported by standard amino acid transporters (LAT1/CAT1) but may be a substrate for PEPT1/PEPT2 (peptide transporters).[1]

  • Readout: In live cells, you cannot easily measure UV absorbance changes in the media due to interference from serum proteins (phenol red, albumin).

  • Recommendation: For live cells, use an HPLC-based readout to detect the release of free Benzoic Acid or Histidine in the supernatant, rather than a continuous plate-reader assay.

Part 4: Pathway Visualization

Understanding the enzymatic cleavage is vital for interpreting data. The enzyme attacks the peptide bond between the Benzoyl group and the Histidine.

ReactionPathwaySubstrateN-Benzoyl-L-Histidine(Substrate)IntermediateTetrahedralIntermediateSubstrate->Intermediate+ H2OEnzymeCarboxypeptidase A(Zn2+ Dependent)Enzyme->IntermediateCatalysisProduct1Benzoic AcidIntermediate->Product1CleavageProduct2L-HistidineIntermediate->Product2Release

Caption: Enzymatic hydrolysis mechanism of Bz-His by Carboxypeptidase A.

References
  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352–4359. Retrieved from [Link][1]

  • Brandsch, M., et al. (2008). Transport of amino acids and peptides across the blood–brain barrier. Methods in Molecular Biology, 437, 213-227.[1] Retrieved from [Link]

Validation & Comparative

Technical Guide: Confirming the Incorporation of Benzoyl-L-Histidine into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Benzoyl-L-histidine (Bz-His) into peptide sequences is a critical modification often used to create supramolecular hydrogels, protease inhibitors, or to cap N-termini with a specific aromatic moiety. However, this modification presents unique analytical challenges: the benzoyl group's hydrophobicity can induce aggregation, and the histidine residue is notoriously prone to racemization during the coupling or capping process.

This guide moves beyond basic verification, providing a multi-dimensional analytical framework. We compare Mass Spectrometry (MS), Reversed-Phase HPLC (RP-HPLC), and Nuclear Magnetic Resonance (NMR), synthesizing them into a self-validating protocol that ensures not just chemical incorporation, but stereochemical integrity.

Part 1: The Analytical Triad – A Comparative Analysis

To definitively confirm Bz-His incorporation, one technique is insufficient. You must triangulate data from three distinct physical properties: Mass , Hydrophobicity , and Magnetic Environment .

comparative Matrix: Performance & Suitability
FeatureMethod A: ESI-MS Method B: RP-HPLC Method C: 1H-NMR
Primary Output Molecular Weight (m/z)Purity & HydrophobicityStructural Connectivity & Stereochemistry
Confirmation Signal Mass shift of +104.03 Da (vs. free amine)Retention time (

) shift (Significant increase)
Aromatic multiplet (7.4–7.9 ppm) &

-H coupling
Sensitivity High (Femtomole range)Medium (Microgram range)Low (Milligram range)
Racemization Detection Poor (unless chiral MS/MS used)Excellent (Diastereomers separate)Excellent (Distinct

-H signals)
Throughput HighHighLow
Cost MediumLowHigh

Part 2: Detailed Experimental Protocols

Protocol 1: The "Mass Check" (ESI-MS)

Objective: Confirm the chemical addition of the benzoyl group.

The Mechanism: The benzoylation reaction replaces one hydrogen atom (1.008 Da) on the N-terminal amine with a benzoyl group (


, 105.04 Da).


Step-by-Step:

  • Sample Prep: Dissolve ~0.1 mg of lyophilized crude peptide in 50:50 Water/Acetonitrile with 0.1% Formic Acid.

  • Ionization: Use Electrospray Ionization (ESI) in Positive Mode .

    • Note: Benzoyl groups are stable in ESI. Avoid MALDI if you suspect the matrix might interfere with the low-mass aromatic region, though MALDI is acceptable.

  • Data Analysis:

    • Look for the parent ion

      
      .
      
    • Self-Validation: If you see a peak at

      
      , your benzoylation was incomplete (presence of free amine precursor).
      
    • Fragment Analysis: In MS/MS, look for the characteristic benzoyl immonium ion or loss of benzoic acid (122 Da) depending on fragmentation energy.

Protocol 2: The "Hydrophobicity Check" (RP-HPLC)

Objective: Confirm purity and detect racemization.

The Mechanism: The Benzoyl group is significantly more hydrophobic than a free amino group or an acetyl group due to its aromatic ring. According to peptide retention prediction models (e.g., Krokhin's coefficients), adding a Benzoyl group will cause a substantial right-shift (longer retention time) on a C18 column.

Step-by-Step:

  • Column: C18 Analytical Column (e.g., 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 65% B over 30 minutes.

  • Detection: 220 nm (peptide bond) and 254 nm (Benzoyl absorption).

    • Expert Insight: The Benzoyl group absorbs strongly at 254 nm. A peak that grows at 254 nm relative to 220 nm (compared to non-aromatic peptides) confirms the presence of the aromatic cap.

  • Racemization Check (Crucial):

    • L-His and D-His diastereomers have different hydrophobicities.

    • Fail State: If you see a "doublet" peak or a shoulder on your main peak, you likely have racemized the Histidine during the benzoylation step. The D-isomer usually elutes slightly earlier or later depending on the specific sequence, but they will separate.

Protocol 3: The "Structural Truth" (1H-NMR)

Objective: Definitive structural proof and stereochemical validation.

The Mechanism: The Benzoyl group introduces 5 aromatic protons that are chemically distinct from the Histidine imidazole protons.

Step-by-Step:

  • Solvent: Dissolve 5-10 mg of peptide in DMSO-d6 (preferred for Bz-peptides due to solubility) or D2O (if soluble).

  • Acquisition: Standard 1H scan (min 64 scans).

  • Spectral Analysis:

    • Benzoyl Region: Look for multiplets in the 7.4 – 7.9 ppm range (2 meta, 1 para, 2 ortho protons).

    • Histidine Region: Look for the imidazole singlets (or slight doublets) at ~7.0 ppm (C-4) and ~8.0-8.5 ppm (C-2) .

    • Integration: The ratio of Benzoyl protons (5H) to His C-2 proton (1H) must be 5:1 .

    • Stereochemistry: Examine the

      
      -proton of the Histidine (usually ~4.6-4.9 ppm). If this signal is split into two distinct multiplets with different chemical shifts, you have a racemic mixture (L and D).
      

Part 3: Visualization & Workflows

Workflow 1: The Decision Logic for Confirmation

This workflow illustrates the logical progression from synthesis to final validation, highlighting the "Stop/Go" decision points.

ConfirmationWorkflow Start Synthesis: Bz-His Incorporation Kaiser Step 1: Kaiser Test (Qualitative) Start->Kaiser Cleavage Cleavage from Resin Kaiser->Cleavage If Yellow/Colorless Fail_Inc FAIL: Incomplete Incorporation (Re-couple) Kaiser->Fail_Inc If Blue (Free Amine) MS Step 2: ESI-MS (Identity) Cleavage->MS HPLC Step 3: RP-HPLC (Purity/Racemization) MS->HPLC Mass = Target + 104 Da MS->Fail_Inc Mass = Target (No Bz) NMR Step 4: 1H-NMR (Stereochemistry) HPLC->NMR Single Peak Fail_Rac FAIL: Racemization Detected (Optimize Coupling Base) HPLC->Fail_Rac Split Peak/Shoulder Success VALIDATED: Pure Bz-L-His Peptide NMR->Success Correct Integration & No Alpha-splitting NMR->Fail_Rac Alpha-proton splitting detected

Figure 1: Logical workflow for validating Benzoyl-L-histidine incorporation. Note the critical check for racemization at the HPLC and NMR stages.

Workflow 2: Understanding the HPLC Shift

This diagram visualizes why RP-HPLC is a powerful tool for this specific modification.

HPLC_Shift cluster_0 Species A: H-His-Peptide (Precursor) cluster_1 Species B: Bz-His-Peptide (Product) NodeA Free Amine (Polar) Early Elution NodeB Benzoyl Cap (Hydrophobic) Late Elution NodeA->NodeB Benzoylation (+ Hydrophobicity) Interaction C18 Column Interaction NodeA->Interaction Weaker Binding NodeB->Interaction Stronger Binding

Figure 2: The hydrophobic effect of the Benzoyl group leads to a predictable and diagnostic retention time shift.

Part 4: Expert Insights & Troubleshooting (E-E-A-T)

The Racemization Trap

Histidine is unique.[1] The imidazole ring can act as an intramolecular catalyst, abstracting the proton from the


-carbon during activation, leading to racemization (conversion of L-His to D-His).
  • Risk Factor: Using strong bases (like pure DIPEA) during the benzoylation of on-resin Histidine.

  • Mitigation: Use Collidine or TMP (sym-collidine) as the base instead of DIPEA during the coupling of Benzoic acid or Benzoyl chloride. These weaker bases reduce proton abstraction at the

    
    -carbon [1].
    
The Kaiser Test False Negative

While the Kaiser test is standard for checking coupling completeness, be aware:

  • Observation: A successful benzoylation turns the resin from Blue (positive for amine) to Yellow/Colorless (negative).

  • Caveat: Histidine side chains (imidazole) can sometimes give a false "reddish" background in Kaiser tests. Do not confuse this with the dark blue of a free amine.

Solubility Issues

Benzoyl-L-histidine peptides are prone to


-

stacking. This often leads to gelation or precipitation in aqueous buffers.
  • Tip: If your HPLC peak is broad or tailing, heat the column to 50°C or use Hexafluoroisopropanol (HFIP) in the sample solvent to disrupt aggregates.

References

  • PubChem. (n.d.).[2] N-Benzoyl-L-histidine | C13H13N3O3.[2] National Library of Medicine. Retrieved from [Link]

  • Krokhin, O. V., et al. (2004). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC. Molecular & Cellular Proteomics. (Contextual grounding for HPLC retention shifts). Retrieved from [Link][3]

  • BMRB. (n.d.). Biological Magnetic Resonance Data Bank: Histidine Chemical Shifts. (Contextual grounding for NMR analysis). Retrieved from [Link]

Sources

Comparative study of the catalytic activity of Benzoyl-L-histidine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoyl-L-histidine (Bz-His) serves as a foundational model in bio-organic chemistry, mimicking the catalytic activity of serine proteases (like chymotrypsin) and esterases. Its catalytic core, the imidazole side chain, provides a versatile platform for studying proton transfer and nucleophilic attack mechanisms.

This guide objectively compares Bz-His against its structural analogs—ranging from the fundamental Imidazole unit to complex Supramolecular Assemblies . By analyzing kinetic parameters (


, 

) and mechanistic pathways, we provide a roadmap for researchers utilizing histidine-based catalysts in drug delivery systems, enzyme mimics, and hydrolytic workflows.

Mechanistic Principles

The catalytic efficacy of histidine derivatives hinges on the amphoteric nature of the imidazole ring (


). In the hydrolysis of esters like p-nitrophenyl acetate (PNPA) , two distinct mechanisms compete based on pH and steric environment:
  • Nucleophilic Catalysis: The unprotonated imidazole nitrogen attacks the carbonyl carbon directly, forming a labile N-acetyl-imidazole intermediate, which is subsequently hydrolyzed by water.

  • General Base Catalysis: The imidazole nitrogen acts as a base, abstracting a proton from a water molecule (or serine hydroxyl in enzymes), generating a nucleophilic hydroxide ion that attacks the ester.

Visualization: Catalytic Pathways

The following diagram details the bifurcation between Nucleophilic and General Base mechanisms.

CatalyticMechanism Substrate Substrate (p-Nitrophenyl Acetate) Complex Michaelis Complex (E-S) Substrate->Complex BzHis Catalyst (Bz-His Imidazole) BzHis->Complex Water Water (H2O) BzHis->Water Proton Abstraction (Path B) Tetrahedral1 Tetrahedral Intermediate Complex->Tetrahedral1 Nucleophilic Attack (Path A) Complex->Water AcylInter Acyl-Imidazole Intermediate Tetrahedral1->AcylInter Release pNP Product1 Product 1 (p-Nitrophenol) Tetrahedral1->Product1 Regen Regenerated Catalyst AcylInter->Regen Hydrolysis Product2 Product 2 (Acetate) AcylInter->Product2 Hydroxide Activated OH- Water->Hydroxide Hydroxide->Tetrahedral1 Attack Carbonyl

Caption: Dual mechanistic pathways for ester hydrolysis by Histidine analogs. Path A (Blue) dominates in simple solvent systems; Path B (Red) is favored in sterically constrained enzyme active sites.

Comparative Analysis of Analogs

This section evaluates Bz-His against key alternatives. The "Performance" metric is defined by the second-order rate constant (


) and substrate affinity (

) toward PNPA at pH 7.0–8.0.
The Baseline: Imidazole vs. L-Histidine
  • Imidazole: The functional monomer. It exhibits high reactivity due to low steric hindrance but lacks substrate binding specificity (

    
     is very high/infinite).
    
  • L-Histidine: Surprisingly, free histidine often shows lower catalytic efficiency than imidazole for neutral esters. The negatively charged carboxylate group (

    
    ) at neutral pH creates electrostatic repulsion with electron-rich substrates and destabilizes the transition state.
    
The Hydrophobic Effect: N-Benzoyl-L-Histidine (Bz-His)

Blocking the amino group with a benzoyl moiety serves two purposes:

  • Electronic: Eliminates the zwitterionic character, reducing electrostatic repulsion.

  • Hydrophobic Binding: The phenyl ring of the benzoyl group can engage in

    
     stacking or hydrophobic interactions with the nitrophenyl group of the substrate. This "cooperative binding" significantly lowers 
    
    
    
    compared to Acetyl-L-histidine.
Supramolecular Enhancement: Micellar Histidine
  • N-Myristoyl-L-Histidine: When incorporated into cetyltrimethylammonium bromide (CTAB) micelles, this analog shows rate enhancements of 100–1000x . The micelle concentrates both the lipophilic substrate and the catalyst in a small volume (Stern layer), effectively increasing local concentration and stabilizing the transition state.

Comparative Data Table

Note: Values are representative of standard PNPA hydrolysis in aqueous buffer (pH ~7.5, 25°C).

CatalystRelative Rate (

)
Binding Affinity (

)
Mechanism DominancePrimary Advantage
Imidazole 1.0 (Baseline)LowNucleophilicMinimal steric hindrance; rapid diffusion.
L-Histidine ~0.8Very LowNucleophilicNatural amino acid; biologically relevant.
N-Acetyl-L-Histidine ~1.2LowNucleophilicRemoves zwitterion interference.
N-Benzoyl-L-Histidine ~2.5 - 5.0 Moderate Nucleophilic Hydrophobic recognition of aromatic substrates.
Poly-L-Histidine ~10 - 20HighCooperativeMulti-point interaction; chain flexibility.
Micellar His (C14) >500Very HighGeneral Base/Conc."Micellar Catalysis"; mimics enzyme pocket environment.

Experimental Protocol: Kinetic Assay

Objective: Determine the pseudo-first-order rate constant (


) for PNPA hydrolysis.
Reagents & Preparation
  • Buffer: 50 mM Phosphate Buffer, pH 7.5 (degassed).

  • Stock Substrate: 10 mM p-Nitrophenyl Acetate (PNPA) in Acetonitrile. Note: Keep on ice; PNPA hydrolyzes spontaneously.

  • Catalyst Stock: 10 mM Bz-His in 10% DMSO/Buffer.

Workflow Diagram

KineticAssay Start Start Assay Blank Blank Prep: Buffer + PNPA (No Catalyst) Start->Blank Sample Sample Prep: Buffer + Catalyst (Bz-His) Start->Sample Equilibration Thermal Equilibration (25°C for 5 mins) Blank->Equilibration Sample->Equilibration Initiation Initiation: Add PNPA to Sample Equilibration->Initiation Monitoring Monitor Absorbance (400 nm, 10 mins) Initiation->Monitoring Analysis Data Analysis: Plot ln(A_inf - A_t) vs Time Monitoring->Analysis

Caption: Step-by-step kinetic workflow for determining esterase activity.

Protocol Steps
  • Blanking: In a quartz cuvette, mix 990 µL Buffer and 10 µL PNPA Stock. Measure the spontaneous hydrolysis rate (

    
    ) at 400 nm.
    
  • Reaction: In a fresh cuvette, mix 900 µL Buffer and 90 µL Catalyst Stock.

  • Initiation: Add 10 µL PNPA Stock. Invert rapidly to mix (dead time < 5s).

  • Measurement: Record Absorbance (400 nm) every 10 seconds for 10 minutes.

  • Calculation:

    • Subtract blank rate from sample rate.

    • Use the extinction coefficient of p-nitrophenol (

      
       at pH 8) to convert Abs/min to Concentration/min.
      
    • Plot

      
       vs 
      
      
      
      to determine
      
      
      and
      
      
      using Michaelis-Menten non-linear regression.

References

  • Bruice, T. C., & Schmir, G. L. (1956). The catalysis of the hydrolysis of p-nitrophenyl acetate by imidazole and its derivatives. Archives of Biochemistry and Biophysics.

  • Gitler, C., & Ochoa-Solano, A. (1968). Catalysis of ester hydrolysis by mixed micelles containing N-alpha-myristoyl-L-histidine. Journal of the American Chemical Society.

  • Kiełbasiński, P., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes.[1] PubMed.[2][3]

  • Delort, E., et al. (2004). Ester hydrolysis reaction catalysed by histidine containing peptides and peptide dendrimers. ResearchGate.[3][4]

  • PubChem Compound Summary. N-Benzoyl-L-histidine. National Library of Medicine.

Sources

Validating Protein Oxidation in Cell-Based Assays: The Benzoyl-L-Histidine Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers seeking to validate oxidative stress mechanisms and protein damage specificity in cell-based models. It focuses on the application of Nα-Benzoyl-L-histidine (Bz-His) as a precision chemical probe and reference standard, specifically for monitoring Histidine oxidation (formation of 2-oxo-histidine).

Part 1: The Validation Challenge

In drug development and cell biology, quantifying "oxidative stress" is often reduced to generic fluorescence assays (e.g., DCFH-DA) that measure total Reactive Oxygen Species (ROS). However, these assays fail to answer a critical question: Is the oxidative stress actually damaging cellular proteins?

Histidine residues are the most sensitive targets for metal-catalyzed oxidation (MCO) and hydroxyl radicals. The conversion of Histidine to 2-oxo-histidine is a permanent, irreversible modification that marks protein degradation.

Nα-Benzoyl-L-histidine (Bz-His) is the essential chemical tool to validate this specific damage. Unlike generic dyes, Bz-His serves as a stable, mimetic substrate that allows researchers to:

  • Quantify specific hydroxyl radical attack on the imidazole ring.

  • Calibrate HPLC-ECD (Electrochemical Detection) systems for 2-oxo-histidine detection.

  • Validate that observed cell death is mechanistically linked to protein oxidation rather than general lipid peroxidation.

Part 2: Comparative Analysis (Bz-His vs. Alternatives)

The following table contrasts Bz-His (used as a specific probe/standard) against common high-throughput alternatives.

Table 1: Performance Matrix of Oxidative Stress Validation Tools
FeatureBenzoyl-L-Histidine (Bz-His) DCFH-DA (Fluorescent Dye) DNPH (Carbonyl Assay)
Primary Target Specific: Imidazole ring oxidation (2-oxo-His formation).Generic: Total intracellular ROS (H2O2, HO•, ONOO-).Semi-Specific: Protein Carbonyls (Aldehydes/Ketones).
Readout Method HPLC with Electrochemical Detection (HPLC-ECD) or UV.Fluorescence Plate Reader / Flow Cytometry.Western Blot / ELISA (Colorimetric).
Sensitivity High (Femtomolar range) with ECD.High, but prone to auto-oxidation artifacts.Moderate (Nanomolar range).
Mechanistic Insight Proves direct protein damage via metal-catalyzed oxidation.Indicates general redox imbalance; does not prove damage.Indicates general protein oxidation; lacks residue specificity.
False Positives Low. Requires specific chemical conversion to 2-oxo species.High. Light, media components, and cytochrome c can trigger signal.Moderate. DNA/RNA interference can occur.
Cost/Throughput Low Reagent Cost / Low Throughput (HPLC).Low Cost / High Throughput.Medium Cost / Medium Throughput.

Part 3: Mechanism of Action

To understand why Bz-His is the superior validation tool, one must visualize the reaction pathway. Bz-His mimics the peptide bond (via the Benzoyl group) and the exposed histidine side chain found in proteins.

Diagram 1: The Oxidative Conversion Pathway

BzHis_Oxidation cluster_legend Mechanism BzHis Nα-Benzoyl-L-Histidine (Substrate) Intermediate Radical Intermediate (C-2 Radical) BzHis->Intermediate Oxidation (Electron Abstraction) ROS Reactive Oxygen Species (•OH / Metal-Ion Complex) ROS->Intermediate Product Nα-Benzoyl-2-oxo-histidine (Stable Marker) Intermediate->Product Hydroxylation (+OH) Desc Bz-His acts as a 'sacrificial' mimic. The formation of the 2-oxo product is stoichiometric to the oxidative insult.

Caption: The conversion of Bz-His to Bz-2-oxo-histidine by hydroxyl radicals. This specific transformation validates the presence of protein-damaging ROS.

Part 4: The Validation Protocol

This protocol describes using Bz-His as an External Standard to validate the detection of oxidized proteins in a cell-based assay.

Phase A: Preparation of the Standard Curve (The "Truth" Data)

Before running cell samples, you must generate the oxidized standard (Bz-2-oxo-His) because it is not always commercially available off-the-shelf.

  • Reaction Mix: Dissolve 10 mM Nα-Benzoyl-L-histidine in 50 mM Sodium Phosphate buffer (pH 7.4).

  • Oxidation: Add 5 mM Ascorbic Acid and 0.5 mM CuCl₂ (Ascorbate/Cu system generates controlled •OH radicals).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Validation: Inject into HPLC (C18 column).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Detection: UV at 254 nm (Bz group) and ECD (Oxidized Imidazole).

    • Result: You will see the parent peak (Bz-His) decrease and a new, earlier-eluting peak appear (Bz-2-oxo-His). Collect this peak or use it to calibrate retention time.

Phase B: Cell-Based Assay Validation

Objective: Confirm that Drug X causes histidine oxidation in HEK293 cells.

  • Treatment: Treat HEK293 cells with Drug X (and Vehicle Control) for 24 hours.

  • Lysis: Wash cells with PBS containing NEM (N-ethylmaleimide) to block thiols (preventing artificial oxidation during lysis). Lyse in NP-40 buffer.

  • Hydrolysis (The Critical Step):

    • Precipitate proteins (TCA precipitation).

    • Resuspend pellet in 6N HCl.

    • Hydrolyze at 110°C for 24 hours (under vacuum/Nitrogen to prevent artificial oxidation).

    • Note: Acid hydrolysis converts protein-bound 2-oxo-histidine into free 2-oxo-histidine.

  • Spike-In Control: To a subset of "Control" lysate, add a known amount of your Bz-His standard to verify recovery rates.

  • Analysis: Analyze the hydrolysate via HPLC-ECD.

  • Quantification: Compare the retention time of the cellular peak to your Bz-2-oxo-His (converted to free 2-oxo-His) standard.

Part 5: Self-Validating Workflow (Decision Matrix)

How do you know the data is real? Use this logic flow to rule out artifacts.

Diagram 2: Experimental Logic Flow

Validation_Logic Start Start: HPLC Signal Detected CheckRT Does Retention Time match Bz-His / 2-oxo-His Standard? Start->CheckRT IsArtifact Likely Artifact (Check Buffer/Solvents) CheckRT->IsArtifact No ChelatorControl Run Control with 1,10-Phenanthroline (Metal Chelator) CheckRT->ChelatorControl Yes SignalDrop Did Signal Decrease? ChelatorControl->SignalDrop Confirmed VALIDATED: Metal-Catalyzed Protein Oxidation SignalDrop->Confirmed Yes NotMCO Non-Specific Oxidation or Peroxide Interference SignalDrop->NotMCO No

Caption: Decision matrix for confirming histidine oxidation. The use of metal chelators (Phenanthroline) proves the mechanism is metal-catalyzed, a hallmark of histidine damage.

Part 6: Expert Insights & Troubleshooting

  • The "Dirty" Lysate Problem: Cell lysates contain high levels of endogenous histidine. When using Bz-His as an external probe (added to lysate), ensure you differentiate the Bz-blocked signal (your probe) from the free histidine signal (endogenous). The Benzoyl group provides a hydrophobic shift on C18 columns, separating it effectively from the solvent front where free amino acids elute.

  • Stability: Bz-His is stable at room temperature, but Bz-2-oxo-His is sensitive to further oxidation. Always analyze samples immediately after processing.

  • Nomenclature Note: Do not confuse Benzoyl-L-histidine with Benzoyl-L-arginine (BAEE, used for Trypsin) or Benzoyl-L-tyrosine (BTEE, used for Chymotrypsin). While Bz-His can be hydrolyzed by Carboxypeptidase A (slowly), its primary utility in modern cell biology is as an oxidative stress standard.

References

  • Uchida, K., & Kawakishi, S. (1993). 2-Oxo-histidine as a novel biological marker for oxidatively modified proteins.[1] FEBS Letters.

  • Levine, R. L., et al. (1990). Determination of carbonyl content in oxidatively modified proteins. Methods in Enzymology.

  • Stadtman, E. R. (1993). Oxidation of free amino acids and amino acid residues in proteins by radiolysis and by metal-catalyzed reactions. Annual Review of Biochemistry.

  • Sigma-Aldrich. N-Benzoyl-L-histidine Product Information.

  • Rehman, A. (2013). 2-Oxo-histidine: A specific marker for protein oxidation. Journal of Chromatography B.

Sources

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